N-Propargyladenosine
Description
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
JCLIMDWHRZIHMW-QYVSTXNMSA-N |
Isomeric SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Propargyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propargyladenosine is a synthetically modified nucleoside analog of adenosine characterized by the presence of a propargyl group at the N6-position of the adenine base. First described in the 1980s for its potential antitumor properties, this compound has since garnered interest as a valuable tool in chemical biology and drug discovery. Its terminal alkyne functionality allows for its use in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of RNA and other biological molecules. Furthermore, like other N6-substituted adenosine analogs, it exhibits a range of biological activities, including the potential modulation of adenosine receptors and the induction of cellular signaling pathways related to oxidative stress and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, including detailed experimental protocols and an exploration of its implicated signaling pathways.
Discovery and Initial Synthesis
This compound was first described as part of a series of short-chain N6-substituted adenosine analogs with potential antitumor properties in a 1980 publication in the Journal of Medicinal Chemistry by Fleysher et al.[1] The synthesis was achieved by reacting 6-chloropurine riboside with an excess of propargylamine in ethanol, in the presence of two acid acceptors, which resulted in a virtually quantitative yield.[1] This initial study demonstrated that N6-propargyladenosine, along with other N6-allyl and N6-isopropyl analogs, showed significant biological activity in several in vitro and in vivo tumor cell systems. Notably, treatment with N6-propargyladenosine led to a very good increase in the lifespan of mice bearing mammary carcinoma.[1]
Synthesis of this compound
The synthesis of N6-propargyladenosine is typically achieved through the nucleophilic substitution of a leaving group at the 6-position of a purine precursor with propargylamine. The most common precursor is 6-chloropurine riboside.
General Synthesis Workflow
The overall workflow for the synthesis of this compound from 6-chloropurine riboside is depicted below.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the method described by Fleysher et al. (1980) and other standard nucleoside modification techniques.[1]
Materials:
-
6-Chloropurine riboside
-
Propargylamine
-
Ethanol (anhydrous)
-
Triethylamine (or another suitable base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add an excess of propargylamine (e.g., 3-5 equivalents) followed by the addition of a suitable base such as triethylamine (2-3 equivalents) to act as an acid scavenger.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable solvent (e.g., dichloromethane) and washed with water or a mild aqueous acid to remove excess amine and base. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Quantitative Data
This compound and its analogs exhibit a range of biological activities, primarily investigated in the context of cancer and their interaction with adenosine receptors.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| N6-Isopentenyladenosine | MCF-7 (Breast) | ~10 | Panella et al., 2014 |
| N6-Benzyladenosine | T24 (Bladder) | ~20 | G. S. et al., 2013 |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide | CHO (A3 receptor expressing) | 0.067 (functional assay) | Ji et al., 1996 |
Adenosine Receptor Binding
N6-substitutions on adenosine are known to influence the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). While comprehensive binding data for this compound is limited, studies on other N6-alkyl and N6-benzyl substituted adenosines provide insights into the structure-activity relationship. For instance, N6-(3-iodobenzyl)adenosine shows a Ki of 1.4 nM at the A3 adenosine receptor. The table below provides contextual binding affinities for some N6-substituted adenosine analogs.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| N6-Cyclopentyladenosine (CPA) | A1 | 0.6 | Jacobson & Gao, 2006 |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | A3 | 1.4 | Ji et al., 1996 |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | A3 (human) | 0.63 | Kim et al., 2003 |
Signaling Pathways
Based on studies of closely related N6-substituted adenosine analogs, this compound is likely to modulate key cellular signaling pathways, including the NRF2-mediated antioxidant response and the intrinsic apoptosis pathway.
NRF2-Mediated Antioxidant Response
Studies on N6-isopentenyladenosine (i6A) and its analogs have shown that these compounds can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by compounds like N6-substituted adenosines, Keap1 is inhibited, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Intrinsic Apoptosis Pathway
N6-benzyladenosine, another analog, has been shown to induce apoptosis in cancer cells through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add in the following order:
-
50 µL of assay buffer with varying concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
NRF2 Activation Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the activation of the NRF2 pathway using a luciferase reporter gene assay.
Materials:
-
HepG2 cells (or other suitable cell line) stably or transiently transfected with an ARE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Positive control (e.g., sulforaphane).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or the positive control for a specified period (e.g., 6-24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the fold induction of NRF2 activity.
Caspase-3 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells to be treated.
-
Test compound (this compound).
-
Apoptosis-inducing agent (positive control, e.g., staurosporine).
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Induction of Apoptosis: Treat cells with this compound or a positive control to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Conclusion
This compound, since its initial description as a potential anticancer agent, has evolved into a versatile molecule for chemical biology and drug discovery. Its straightforward synthesis and the bioorthogonal reactivity of its propargyl group make it a valuable tool for labeling and studying biological processes. While its own biological activity profile is still under full exploration, the activities of its close analogs suggest a potential role in modulating adenosine signaling, inducing antioxidant responses through the NRF2 pathway, and triggering apoptosis in cancer cells. Further detailed investigations into its specific interactions with cellular targets and its quantitative biological effects will undoubtedly solidify its position as both a powerful research tool and a lead compound for the development of novel therapeutics.
References
N-Propargyladenosine (N6pA): A Technical Guide to its Mechanism of Action in RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of N-Propargyladenosine (N6pA) in RNA labeling, providing a comprehensive resource for its application in research and drug development. This guide covers the core mechanism, data on its application, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action
This compound (N6pA) is a synthetic analog of the natural nucleoside adenosine. Its utility in RNA labeling stems from two key features: its efficient metabolic incorporation into newly synthesized RNA and the presence of a bioorthogonal propargyl group. This propargyl group, containing a terminal alkyne, serves as a chemical handle for subsequent detection and analysis.
The mechanism can be broken down into two primary stages:
Stage 1: Metabolic Incorporation
Being cell-permeable, N6pA is readily taken up by cells and enters the endogenous nucleotide salvage pathway. Cellular kinases phosphorylate N6pA to its triphosphate form, N6-propargyladenosine triphosphate (N6pATP). This analog is then recognized by cellular RNA polymerases (I, II, and III) and poly(A) polymerases as a substrate, leading to its incorporation into nascent RNA transcripts in place of adenosine.[1] This process effectively "tags" newly synthesized RNA with the alkyne-functionalized N6pA.
Stage 2: Bioorthogonal "Click" Chemistry Detection
-
Fluorophores: For visualization of nascent RNA by microscopy.
-
Biotin: For affinity purification and enrichment of labeled RNA for subsequent analysis like sequencing.
-
Other functional tags: For specific applications in drug development and target identification.
The high selectivity of the click reaction ensures that the reporter molecule is specifically attached to the N6pA-labeled RNA, minimizing off-target effects and background signal.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent these processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: N6pA metabolic incorporation and click chemistry detection pathway.
Caption: General experimental workflow for N6pA-based RNA labeling.
Quantitative Data Summary
The efficiency of N6pA incorporation and the optimal experimental conditions can vary depending on the cell type and experimental goals. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Cell Line | Concentration Range | Incubation Time | Observation | Reference |
| Metabolic Labeling | HeLa | 10 µM - 100 µM | 12 hours | Incorporation observed at 10 µM, reaching a maximum between 10 µM and 100 µM. | [1] |
| Metabolic Labeling | Xenopus oocytes | 300 µM | Not specified | Successful labeling demonstrated. | [4] |
| Cytotoxicity | Human leukemia U937 cells | Not specified | Not specified | Halogenated derivatives of N⁶-benzyladenosine showed low cytotoxicity, suggesting that modifications at the N6 position may not be inherently highly toxic. |
Detailed Experimental Protocols
The following protocols provide a general framework for N6pA-based RNA labeling. Optimization may be required for specific cell lines and experimental setups.
Metabolic Labeling of Nascent RNA with N6pA
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture under standard conditions until they reach the desired confluency (typically 70-80%).
-
Preparation of N6pA Stock Solution: Prepare a stock solution of N6pA in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of N6pA (e.g., 25-100 µM for HeLa cells). A vehicle-only control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard culture conditions. The optimal incubation time will depend on the rate of RNA synthesis in the specific cell type and the desired level of labeling.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove unincorporated N6pA. Harvest the cells by trypsinization or scraping, followed by centrifugation.
RNA Extraction
-
Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
-
Extraction: Proceed with total RNA extraction according to the manufacturer's protocol. It is crucial to ensure the removal of genomic DNA by performing a DNase I treatment step.
-
Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is adapted from general click chemistry procedures for biomolecules and may require optimization.
Reagents:
-
N6pA-labeled RNA
-
Azide-functionalized reporter molecule (e.g., fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand to improve reaction efficiency and reduce RNA degradation.
-
Sodium ascorbate (freshly prepared)
-
Nuclease-free water
Procedure:
-
Prepare a premix of CuSO4 and THPTA/TBTA: In a microcentrifuge tube, mix CuSO4 and the ligand at a 1:2 to 1:5 molar ratio.
-
Reaction Setup: In a separate nuclease-free tube, combine the following in order:
-
N6pA-labeled RNA (e.g., 1-5 µg) in nuclease-free water.
-
Azide-functionalized reporter molecule (typically in excess, e.g., 10-50 µM final concentration).
-
The premixed CuSO4/ligand solution (e.g., 50-100 µM final concentration of copper).
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent azide.
-
Purification (Optional but Recommended): Remove excess reagents and byproducts by ethanol precipitation of the RNA or by using a suitable RNA cleanup kit.
-
Downstream Analysis: The labeled RNA is now ready for downstream applications such as:
-
Fluorescence Microscopy: If a fluorescent azide was used, the labeled RNA can be visualized directly in fixed and permeabilized cells or after purification.
-
Affinity Purification: If a biotin-azide was used, the labeled RNA can be captured on streptavidin-coated beads for enrichment and subsequent analysis (e.g., RT-qPCR, RNA sequencing).
-
RT-qPCR: The purified labeled RNA can be reverse transcribed and quantified to measure the abundance of specific newly synthesized transcripts.
-
Conclusion
This compound provides a powerful and versatile tool for the metabolic labeling and subsequent analysis of nascent RNA. Its efficient incorporation into RNA and the bioorthogonality of the click chemistry reaction enable a wide range of applications in basic research and drug development. By understanding the core mechanism and optimizing the experimental protocols, researchers can effectively utilize N6pA to gain valuable insights into the dynamic world of the transcriptome.
References
N-Propargyladenosine: An In-depth Technical Guide to its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propargyladenosine is a modified nucleoside analog of adenosine that has emerged as a valuable tool in chemical biology and molecular biology. Its unique biochemical property lies in the possession of a terminal alkyne group (propargyl group) at the N6 position of the adenine base. This functional group allows for its covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its primary application in the metabolic labeling of nascent RNA.
Biochemical Properties and Mechanism of Action
This compound is a cell-permeable compound that is recognized by cellular machinery involved in nucleic acid synthesis. Once inside the cell, it is converted to its triphosphate form, this compound triphosphate (N-pATP). This triphosphate analog is then utilized as a substrate by RNA polymerases (I, II, and III) and poly(A) polymerases, leading to its incorporation into newly synthesized RNA transcripts in place of adenosine.[1]
The key feature of this compound is the propargyl group, which is chemically inert within the cellular environment but provides a specific handle for subsequent chemical ligation. This bioorthogonal functional group does not significantly interfere with the biological processes of transcription and polyadenylation, allowing for the effective labeling of nascent RNA without substantial perturbation of cellular function.
Interaction with Adenosine Receptors and Other Signaling Proteins
While many N6-substituted adenosine analogs are known to interact with adenosine receptors and other purinergic signaling proteins, there is a notable lack of published data regarding the binding affinity or inhibitory activity of this compound at these targets. The scientific literature primarily focuses on its utility as a chemical biology probe for RNA. Researchers should be aware that while the N6-substitution can influence receptor binding, this compound has not been characterized as a potent agonist or antagonist of adenosine receptors. Its primary established role is in the metabolic labeling of nucleic acids.
Quantitative Data
Due to the focus of research on its application as a metabolic label, there is a paucity of quantitative data on the biochemical interactions of this compound with specific proteins. The following table summarizes its known physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [1] |
| Molecular Weight | 305.29 g/mol | [1] |
| Purity (typical) | ≥ 95% (HPLC) | [1] |
| Appearance | White to off-white solid | [1] |
| Spectroscopic Properties | λmax = 262 nm (in Tris-HCl, pH 7.5) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells with this compound
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells using this compound.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate mammalian cells at a desired density in a multi-well plate or flask and culture overnight under standard conditions (e.g., 37°C, 5% CO₂). The confluency should be around 70-80% at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO or DMF. A typical stock concentration is 100 mM. Store at -20°C.
-
Labeling of Cells: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 100 µM. Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental goals and the turnover rate of the RNA of interest.
-
Cell Harvesting and RNA Extraction: After the labeling period, wash the cells twice with ice-cold PBS. Proceed immediately to total RNA extraction using TRIzol reagent or a commercial RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). The RNA is now ready for downstream applications such as click chemistry-based detection or enrichment. Store the labeled RNA at -80°C.
Protocol 2: Click Chemistry Detection of this compound-labeled RNA
This protocol outlines the detection of this compound-labeled RNA via a copper-catalyzed click reaction with a fluorescent azide.
Materials:
-
This compound-labeled RNA (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
RNA purification method (e.g., ethanol precipitation or spin column)
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: Prepare the sodium ascorbate solution fresh for each experiment.
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:
-
This compound-labeled RNA (1-10 µg)
-
Nuclease-free water to a final volume of 50 µL
-
Fluorescent azide (to a final concentration of 10-50 µM)
-
CuSO₄:THPTA complex (pre-mix equal volumes of the 50 mM stock solutions to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.
-
RNA Purification: Purify the fluorescently labeled RNA from the reaction components using an appropriate method, such as ethanol precipitation or an RNA cleanup spin column.
-
Analysis: The labeled RNA can now be visualized by gel electrophoresis and fluorescence imaging or used in other downstream applications.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of nascent RNA using this compound.
Caption: Mechanism of this compound incorporation into nascent RNA.
References
An In-depth Technical Guide to the Enzymatic Incorporation of N-Propargyladenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propargyladenosine triphosphate (N-pATP) is a chemically modified analog of adenosine triphosphate (ATP) that serves as a powerful tool in molecular biology and drug development. Its key feature is the propargyl group attached to the N6 position of the adenine base. This alkyne functional group enables bioorthogonal "click chemistry" reactions, allowing for the specific labeling and subsequent detection or purification of nucleic acids. N-pATP is cell-permeable and can be incorporated into nascent RNA transcripts by various cellular RNA polymerases and poly(A) polymerases.[1] This enzymatic incorporation allows for metabolic labeling of RNA in vivo and in vitro, providing a means to study RNA synthesis, processing, decay rates, and poly(A) tail dynamics.[2] The resulting alkyne-modified RNA can be conjugated with azide-containing molecules, such as fluorophores for imaging or biotin for affinity purification.[1][2]
Mechanism of Incorporation and Enzyme Specificity
The enzymatic incorporation of N-pATP into an RNA strand is catalyzed by RNA polymerases. These enzymes recognize N-pATP as a substrate, analogous to the natural ATP, and incorporate it into the growing RNA chain opposite a thymine (T) in the DNA template during transcription.[2]
Several key enzymes have been shown to successfully incorporate N-pATP:
-
Mammalian RNA Polymerases I, II, and III: Studies have demonstrated that all three major mammalian RNA polymerases can incorporate N-pATP into newly synthesized RNA within cells. This broad specificity allows for the labeling of various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small non-coding RNAs like transfer RNA (tRNA).
-
Poly(A) Polymerase (PAP): N-pATP is an efficient substrate for cellular poly(A) polymerases. This enables the specific labeling and monitoring of poly(A) tail synthesis and dynamics, a critical aspect of mRNA regulation and stability.
-
Bacteriophage RNA Polymerases (e.g., T7): In vitro transcription systems commonly use bacteriophage RNA polymerases like T7. These enzymes are known to incorporate various modified nucleotides and can be used to synthesize RNA molecules containing this compound at specific positions.
-
DNA Polymerases: Some DNA polymerases, particularly those involved in DNA repair, such as polymerase β and polymerase η, have shown an unexpected ability to incorporate N-pATP into RNA strands, especially during the synthesis of RNA on an RNA-DNA hybrid.
The efficiency of incorporation can be influenced by the specific enzyme and the reaction conditions. While many polymerases tolerate the modification at the N6 position, the catalytic efficiency may be slightly reduced compared to the natural ATP substrate.
Quantitative Data on Nucleotide Incorporation
While specific kinetic data for N-pATP is not extensively published in comparative tables, we can infer its behavior based on studies of other modified nucleotides and general polymerase kinetics. The key parameters are the Michaelis constant (Kм), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate (kcat).
| Enzyme Family | Substrate | Typical Kм (µM) | Typical kcat (s⁻¹) | Notes |
| E. coli RNA Polymerase | Natural NTPs | 10 - 50 | ~10 - 100 | Kinetic constants can vary significantly with the sequence context and step in initiation/elongation. |
| Yeast RNA Polymerase II | ATP | ~150 | ~0.025 | Measured during single nucleotide addition under specific in vitro conditions. |
| DNA Polymerase β | dATP (opposite abasic site) | 50 - 200 | Not specified | Catalytic efficiency increases significantly in the presence of Mn²⁺ compared to Mg²⁺. |
| T7 RNA Polymerase | Modified UTPs | Not specified | Not specified | Incorporation efficiency relative to natural UTP can be high (e.g., 96±3% for some modified UTPs). |
Note: This table provides a general reference for polymerase kinetics. The incorporation efficiency of N-pATP is confirmed to be high, with labeling observed at concentrations as low as 10 µM in cellular studies.
Experimental Protocols
In Vitro Transcription with N-pATP using T7 RNA Polymerase
This protocol describes the synthesis of an alkyne-modified RNA transcript in vitro.
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter sequence.
-
T7 RNA Polymerase
-
10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
Ribonucleotide Solution Mix (ATP, GTP, CTP, UTP)
-
This compound triphosphate (N-pATP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Template Preparation: The DNA template must be linear, purified, and free of RNase contamination. The sequence to be transcribed must be downstream of a T7 promoter.
-
Transcription Reaction Assembly: Assemble the following reaction on ice in a nuclease-free tube. The final concentration of N-pATP may need optimization, but a 1:4 ratio of N-pATP to ATP is a common starting point.
| Component | Example Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| ATP (10 mM) | 1.5 µL | 0.75 mM |
| N-pATP (10 mM) | 0.5 µL | 0.25 mM |
| GTP (10 mM) | 2 µL | 1 mM |
| CTP (10 mM) | 2 µL | 1 mM |
| UTP (10 mM) | 2 µL | 1 mM |
| Linear DNA Template | 1 µg | 50 µg/mL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2.5 U/µL |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a standard method such as phenol/chloroform extraction followed by ethanol precipitation, or by using a commercial RNA cleanup kit.
-
Analysis: Verify the integrity and size of the transcript using denaturing polyacrylamide or agarose gel electrophoresis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the labeling of the N-pATP-containing RNA with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified RNA (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc) or other reducing agent
-
Tris-HCl or PBS buffer
Procedure:
-
In a microcentrifuge tube, combine the purified alkyne-RNA (e.g., 5-10 µg) with the azide-dye in a suitable buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM) and Sodium Ascorbate (e.g., 100 mM).
-
Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM and Sodium Ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA from excess reagents using ethanol precipitation or a suitable purification kit to remove unreacted dye and catalyst.
-
The labeled RNA is now ready for downstream applications like fluorescence microscopy or gel-based analysis.
Visualizations
Caption: Workflow for RNA labeling using N-pATP incorporation and click chemistry.
Caption: Enzymatic incorporation of N-pATP into a nascent RNA strand by RNA polymerase.
References
N-Propargyladenosine Versus Other Adenosine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of N-Propargyladenosine and other key adenosine analogs, namely N6-Cyclopentyladenosine (CPA), 5'-N-Ethylcarboxamidoadenosine (NECA), and CGS-21680. The document is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the pharmacological properties, experimental methodologies, and signaling pathways associated with these compounds.
Introduction to Adenosine Receptors and Their Analogs
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and respiratory systems. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.
The development of synthetic adenosine analogs has been instrumental in elucidating the physiological roles of these receptor subtypes and has paved the way for novel therapeutic strategies. These analogs often exhibit enhanced stability and selectivity for specific receptor subtypes compared to endogenous adenosine. This guide focuses on a comparative analysis of four such analogs:
-
This compound: An adenosine analog featuring a propargyl group at the N6-position. While it has been utilized in synthetic chemistry, particularly for click chemistry applications, its detailed pharmacological profile at adenosine receptors is not extensively documented in publicly available literature.
-
N6-Cyclopentyladenosine (CPA): A potent and highly selective agonist for the A1 adenosine receptor.
-
5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective agonist that interacts with all four adenosine receptor subtypes.
-
CGS-21680: A selective agonist for the A2A adenosine receptor.
Comparative Pharmacological Data
Table 1: Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| CPA | 0.6 - 2.1 | 230 - 1,500 | >10,000 | 180 - 800 |
| NECA | 3.4 - 14 | 9 - 20 | 2,400 | 6.2 - 25 |
| CGS-21680 | 290 - 2,700 | 15 - 45 | >10,000 | >10,000 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions and cell types used.
Table 2: Functional Potencies (EC50, nM) of Adenosine Analogs at Human Adenosine Receptors (cAMP Assays)
| Compound | A1 Receptor (Inhibition) | A2A Receptor (Stimulation) | A2B Receptor (Stimulation) | A3 Receptor (Inhibition) |
| CPA | 1 - 10 | >10,000 | >10,000 | 500 - 2,000 |
| NECA | 5 - 20 | 10 - 50 | 300 - 5,000 | 2 - 10 |
| CGS-21680 | >10,000 | 20 - 200 | >10,000 | >10,000 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: EC50 values are compiled from various sources and represent the concentration of the agonist that produces 50% of the maximal response in cAMP accumulation assays. Values for A1 and A3 receptors reflect inhibition of forskolin-stimulated cAMP levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for characterizing adenosine receptor agonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of adenosine analogs.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A), and varying concentrations of the unlabeled competitor (the adenosine analog being tested).
-
To determine non-specific binding, a high concentration of a non-radiolabeled standard agonist (e.g., NECA) is used in a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a general method for assessing the functional potency (EC50) of adenosine analogs by measuring changes in intracellular cAMP levels.
1. Cell Culture and Seeding:
-
Culture cells stably expressing the human adenosine receptor subtype of interest.
-
Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
For A2A and A2B receptor assays (Gs-coupled), aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of the agonist.
-
For A1 and A3 receptor assays (Gi-coupled), pre-stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the agonist to measure the inhibition of this response.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a four-parameter logistic equation.
Conclusion
This technical guide provides a comparative overview of this compound and other well-characterized adenosine analogs. While CPA, NECA, and CGS-21680 have been extensively studied, leading to a clear understanding of their receptor selectivity and potency, the pharmacological profile of this compound at adenosine receptors remains to be fully elucidated. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Future investigations into the receptor binding and functional activity of this compound will be crucial to fully understand its potential as a pharmacological tool and therapeutic agent.
The Propargyl Group: A Linchpin in Click Chemistry for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has marked a paradigm shift in chemical synthesis, bioconjugation, and materials science. This suite of reactions is celebrated for being high-yielding, stereospecific, and tolerant of a wide array of functional groups and reaction conditions. Central to one of its most prominent reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the propargyl group. This versatile and reactive functional group has become an indispensable tool, empowering researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process.[1][2]
The Propargyl Group: Structure and Reactivity
The propargyl group, with the chemical structure -CH₂C≡CH, is a functional group characterized by a terminal alkyne.[1] Its reactivity is primarily governed by the carbon-carbon triple bond and the acidic terminal proton.[1][2] This unique structural feature makes it an ideal partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule. The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access by the copper catalyst and the azide coupling partner.
Propargyl groups can be easily introduced into a wide range of molecules, including small organic compounds, peptides, and proteins, through nucleophilic substitution reactions using reagents like propargyl bromide or propargyl alcohol.
The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. This reaction is robust, proceeding readily at room temperature, is insensitive to aqueous conditions over a pH range of 4 to 12, and tolerates a broad spectrum of functional groups. The result is the exclusive formation of the stable 1,4-disubstituted 1,2,3-triazole.
The Catalytic Cycle
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as being kinetically favored. This mechanism provides a more complete explanation for the significant rate acceleration and high fidelity of the CuAAC reaction.
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: The process begins with the coordination of a Cu(I) ion to the alkyne of the propargyl group, which lowers the pKa of the terminal proton. This facilitates the formation of a copper acetylide intermediate.
-
Activation and Coordination: A second Cu(I) center coordinates, forming a dinuclear copper acetylide complex. The azide then coordinates to one of the copper centers.
-
Cycloaddition: The azide and acetylide ligands undergo a concerted cycloaddition to form a six-membered copper-containing ring intermediate.
-
Ring Contraction and Product Formation: This intermediate then rearranges and contracts to a more stable five-membered triazolide ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne. This releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Quantitative Analysis of Propargyl Group Reactivity
The reactivity of the propargyl group in CuAAC can be influenced by several factors, including the electronic nature of its substituents, the copper source, and the choice of ligand. Propargyl compounds generally offer an excellent balance of reactivity, stability, and ease of installation.
| Alkyne Type | Substituent | Relative Reactivity | Typical Yield (%) | Notes |
| Propargyl Ether | R-O-CH₂- | High | ~85-95% | Excellent reactivity, commonly used in bioconjugation. |
| Propargyl Amide | R-C(O)NH-CH₂- | High | ~90-98% | Often shows slightly enhanced reactivity due to electronic effects. |
| Propiolamide | R-NH-C(O)- | Very High | >90% | Electronically activated, making them slightly more reactive. |
| Phenylacetylene | Phenyl- | Moderate | ~80% | Aryl alkyne that is slightly less reactive than propargyl groups. |
| Tertiary Propargyl Carbamate | R₂N-C(O)O-CR'₂- | Low (Unsuitable) | N/A | Not suitable for bioconjugation due to copper-induced fragmentation. |
Experimental Protocols
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction in solution.
Materials:
-
Propargyl-functionalized molecule (1 equivalent)
-
Azide-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium ascorbate (0.05-0.1 equivalents)
-
Solvent (e.g., t-butanol/water 1:1, DMSO, DMF)
-
Optional Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.01-0.05 equivalents)
Procedure:
-
Reactant Preparation: In a suitable flask, dissolve the propargyl-containing compound and the azide-containing compound in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of copper(II) sulfate. If using a ligand, it can be pre-mixed with the copper solution.
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand complex). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography or crystallization to yield the pure 1,2,3-triazole product.
Beyond Catalysis: The Propargyl Group in Strain-Promoted Click Chemistry (SPAAC)
While CuAAC is exceptionally powerful, the potential toxicity of copper catalysts limits its application in living systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.
In SPAAC, the propargyl group itself is not reactive enough. Instead, the driving force for the reaction comes from the high ring strain of a cyclic alkyne, such as a cyclooctyne. When an azide is introduced, the release of this ring strain provides the energy needed for the cycloaddition to occur rapidly without a catalyst. While the simple propargyl group is not the reactive partner here, it serves as the foundational concept from which these more complex, strained alkynes were developed. The goal was to create an alkyne reactive enough to mimic the utility of the propargyl group in CuAAC, but without the need for a metal catalyst.
Applications in Drug Development and Bioconjugation
The propargyl group has become a cornerstone in modern drug discovery and bioconjugation due to the reliability of the CuAAC reaction.
-
Lead Optimization: Medicinal chemists can create a core molecular scaffold containing a propargyl group. They can then rapidly synthesize thousands of derivatives by reacting it with a diverse library of azide-containing building blocks, significantly accelerating Structure-Activity Relationship (SAR) studies.
-
Bioconjugation: The CuAAC reaction is used to link molecules to biological targets. For example, heterobifunctional linkers like Propargyl-PEG-acid are used in the synthesis of Antibody-Drug Conjugates (ADCs). The propargyl group on the linker allows for the precise attachment of a potent cytotoxic drug (pre-functionalized with an azide) to an antibody.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the propargyl group is often part of the linker that connects a protein-of-interest binding ligand to an E3 ligase ligand, facilitating targeted protein degradation.
References
N-Propargyladenosine: A Technical Guide to a Versatile Chemical Reporter for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propargyladenosine (N⁶pA) has emerged as a powerful chemical reporter for the metabolic labeling of RNA in living cells. This adenosine analog, featuring a propargyl group at the N⁶ position, is readily incorporated into nascent RNA transcripts by cellular polymerases. The alkyne handle allows for the selective and efficient attachment of reporter molecules, such as fluorophores and affinity tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This technical guide provides a comprehensive overview of N⁶pA, including its mechanism of action, detailed experimental protocols for its application, a summary of key quantitative data, and its potential utility in drug discovery and development.
Introduction
The study of RNA dynamics, including synthesis, processing, and degradation, is fundamental to understanding gene expression and cellular function. Metabolic labeling of RNA with nucleoside analogs that carry bioorthogonal functional groups has become an indispensable tool for researchers. This compound (N⁶pA) is a cell-permeable adenosine analog that is efficiently utilized by multiple cellular RNA polymerases (Pol I, Pol II, and Pol III) and poly(A) polymerase[1][2][3]. Once incorporated into RNA, the propargyl group serves as a chemical handle for subsequent bioorthogonal ligation with azide-containing molecules, enabling a wide range of applications from imaging to transcriptomic profiling[3][4]. Compared to other RNA reporters like 4-thiouridine (4sU) and 5-ethynyluridine (EU), N⁶pA offers the distinct advantage of being compatible with cellular imaging and providing a means to study poly(A) tail dynamics.
Mechanism of Action
This compound is taken up by cells and is subsequently converted to its triphosphate form, this compound triphosphate (N⁶pATP). This triphosphate analog is then recognized as a substrate by RNA polymerases and poly(A) polymerase and is incorporated into newly synthesized RNA transcripts in place of adenosine. The presence of the terminal alkyne group on the adenosine base does not significantly hinder its incorporation. This metabolic labeling strategy results in a population of newly transcribed RNA that is tagged with a bioorthogonal propargyl group, ready for detection and manipulation.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound as an RNA chemical reporter.
Table 1: In Vitro and In Vivo Labeling Parameters
| Parameter | Value | Cell Type/System | Reference |
| Effective Labeling Concentration | 10 µM - 100 µM | HeLa Cells | |
| Incubation Time for Labeling | 12 hours | HeLa Cells | |
| Pulse-Chase Labeling Concentration | 200 µM | HEK293 Cells | |
| Pulse Duration | 2 hours | HEK293 Cells | |
| In Vitro Polyadenylation (N⁶pATP) | No apparent effect on efficiency | HeLa nuclear extracts |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅O₄ | |
| Molecular Weight | 305.29 g/mol | |
| Purity (HPLC) | ≥ 95% | |
| Form | Solid | |
| Color | White to off-white | |
| Spectroscopic Properties (λmax) | 262 nm | |
| Storage Conditions | -20°C |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Metabolic Labeling of RNA in Cultured Cells
This protocol describes the general procedure for metabolically labeling RNA with N⁶pA in mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (N⁶pA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
Procedure:
-
Seed and culture cells to the desired confluency in appropriate culture vessels.
-
Prepare the N⁶pA-containing culture medium by diluting the N⁶pA stock solution to a final concentration of 10-100 µM.
-
Remove the existing culture medium from the cells and replace it with the N⁶pA-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 12 hours) under standard culture conditions.
-
To distinguish between RNA and DNA labeling, control experiments can be performed by co-incubating cells with 1 mM N⁶pA and either a transcription inhibitor (e.g., actinomycin D) or a ribonucleotide reductase inhibitor (e.g., hydroxyurea).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells and proceed with total RNA isolation using a standard protocol or a commercial kit.
Fluorescence Imaging of Labeled RNA
This protocol outlines the steps for visualizing N⁶pA-labeled RNA in fixed cells using click chemistry.
Materials:
-
Cells grown on coverslips and labeled with N⁶pA (from Protocol 4.1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)
-
Azide-functionalized fluorophore (e.g., azido-rhodamine)
-
Nuclear counterstain (e.g., DAPI, TO-PRO-3)
-
Mounting medium
Procedure:
-
Wash the N⁶pA-labeled cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click chemistry reaction cocktail containing the azide-fluorophore (e.g., 10 µM) in the reaction buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the fluorescently labeled RNA using a fluorescence microscope.
Affinity Enrichment of Labeled RNA
This protocol describes the enrichment of N⁶pA-labeled RNA for downstream analysis, such as RT-qPCR or RNA sequencing.
Materials:
-
N⁶pA-labeled total RNA (from Protocol 4.1)
-
Azide-biotin conjugate
-
Click chemistry reaction components (as in Protocol 4.2)
-
Streptavidin-coated magnetic beads
-
Binding and wash buffers
-
Elution buffer
Procedure:
-
Perform a click chemistry reaction to attach biotin to the N⁶pA-labeled RNA. In a typical reaction, combine total RNA, azide-biotin, CuSO₄, and a reducing agent like sodium ascorbate in a suitable buffer.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or ethanol precipitation.
-
Resuspend the biotinylated RNA in a binding buffer.
-
Add pre-washed streptavidin-coated magnetic beads to the RNA solution and incubate with gentle rotation to allow binding.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat).
-
The enriched RNA is now ready for downstream applications like RT-qPCR or library preparation for sequencing.
Applications in Drug Discovery and Development
The unique properties of this compound and its utility as a chemical reporter open up several avenues for its application in the field of drug discovery and development.
-
Target Identification and Validation: By enabling the profiling of nascent RNA, N⁶pA can be used to study the effects of drug candidates on transcription and RNA stability. This can help in understanding the mechanism of action of a compound and in validating its cellular targets.
-
High-Throughput Screening: The fluorescence-based detection of N⁶pA incorporation can be adapted for high-throughput screening assays to identify compounds that modulate RNA synthesis.
-
Development of RNA-Targeting Therapeutics: The propargyl group is a versatile chemical handle that can be used in the synthesis of more complex molecules. For instance, the principles of using propargylated nucleosides can be applied to the development of RNA-based therapeutics where the propargyl group acts as a linker for conjugation to delivery vehicles or other functional moieties.
-
Toxicity and Off-Target Effects: N⁶pA labeling can be employed to assess the impact of drug candidates on global RNA metabolism, providing insights into potential cytotoxic or off-target effects. While direct cytotoxicity data for N⁶pA is limited, related adenosine analogs have been studied for their effects on cell proliferation. Standard cytotoxicity assays, such as MTT or LDH release assays, can be employed to evaluate the cellular tolerance to N⁶pA in specific cell lines and experimental conditions.
Conclusion
This compound is a versatile and robust chemical reporter for studying the dynamics of RNA in living cells. Its efficient incorporation into nascent transcripts and the bioorthogonality of the propargyl group make it an invaluable tool for a wide range of applications, from fundamental cell biology to drug discovery. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this powerful technology by researchers, scientists, and drug development professionals, enabling new discoveries in the burgeoning field of epitranscriptomics and RNA biology.
References
- 1. N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation) - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cellular uptake and metabolism of N-Propargyladenosine
An in-depth technical guide or whitepaper on the core .
Introduction
N-Propargyladenosine (N⁶pA) is a synthetic analog of the endogenous purine nucleoside, adenosine.[1][2] Characterized by the presence of a propargyl group (-CH₂C≡CH) at the N⁶ position of the adenine base, this modification provides a unique chemical handle. Specifically, the terminal alkyne group enables N⁶pA to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2] This property makes this compound a valuable tool for chemical biology and drug development, allowing for the labeling and tracking of molecules into which it is incorporated. Like many nucleoside analogs, its biological activity is contingent upon its transport into the cell and subsequent metabolic activation.[3] This document provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, detailing experimental protocols and summarizing key data for researchers, scientists, and drug development professionals.
Section 1: Cellular Uptake of this compound
The entry of nucleosides and their analogs into mammalian cells is a mediated process, primarily facilitated by two major families of nucleoside transporter (NT) proteins: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). While specific transport data for this compound is not extensively documented, its uptake mechanism can be inferred from the behavior of adenosine and other N⁶-substituted analogs. ENTs (such as ENT1 and ENT2) are bidirectional, sodium-independent transporters, whereas CNTs are sodium-dependent and mediate unidirectional transport into the cell. The cell-permeable nature of N⁶pA suggests it is efficiently recognized and translocated by these transporters.[4]
Data Presentation: Cellular Uptake Parameters
Quantitative analysis of uptake is crucial for understanding the pharmacokinetics of a nucleoside analog. The following table summarizes hypothetical, yet plausible, kinetic parameters for this compound uptake via ENT1, based on typical values for adenosine analogs. These values would be determined experimentally using radiolabeled N⁶pA in cellular uptake assays.
| Parameter | Description | Illustrative Value | Cell Line Example |
| Kₘ (µM) | Michaelis-Menten constant; substrate concentration at half-maximal transport velocity. | 15 - 50 | U937 (Human leukemia) |
| Vₘₐₓ (pmol/µg protein/min) | Maximum velocity of transport. | 100 - 300 | PC12 (Rat pheochromocytoma) |
| Uptake Rate at 10 µM (pmol/µg protein/min) | Initial rate of uptake at a specific concentration. | 40 - 80 | HepG2 (Human liver carcinoma) |
Note: The data in this table is illustrative and serves as a template for presenting experimentally derived results.
Section 2: Metabolism of this compound
Once inside the cell, this compound is subject to the same metabolic pathways as endogenous adenosine. The primary metabolic routes for adenosine analogs are phosphorylation, catalyzed by kinases, and deamination, catalyzed by deaminases.
-
Phosphorylation: The most critical activation step for many nucleoside analogs is phosphorylation. Adenosine kinase (ADK) is the principal enzyme responsible for converting adenosine to adenosine monophosphate (AMP). It is highly probable that ADK recognizes this compound as a substrate, phosphorylating it to this compound-5'-monophosphate (N⁶pA-MP). Subsequent phosphorylation events, catalyzed by other cellular kinases, would yield the corresponding diphosphate (N⁶pA-DP) and triphosphate (N⁶pA-TP) forms. The triphosphate form can then be incorporated into nascent RNA transcripts by RNA polymerases. The efficiency of this initial phosphorylation step is often a key determinant of the analog's cytotoxic or biological activity.
-
Deamination: Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine. N⁶-substituted adenosine analogs can be poor substrates for ADA, and the bulky propargyl group may sterically hinder access to the enzyme's active site. However, some level of deamination to N-Propargylinosine cannot be ruled out without direct experimental evidence.
-
Side-Chain Cleavage: Another potential metabolic fate, observed with analogs like N⁶-benzyladenosine, is the enzymatic cleavage of the N⁶-substituent. This would convert this compound back to adenosine, which would then enter the natural purine metabolic and salvage pathways.
Data Presentation: Enzyme Kinetics
The following table provides an illustrative summary of kinetic parameters for the key enzymes involved in this compound metabolism.
| Enzyme | Substrate | Parameter | Illustrative Value |
| Adenosine Kinase (ADK) | This compound | Kₘ (µM) | 5 - 20 |
| k꜀ₐₜ (s⁻¹) | 1 - 5 | ||
| Adenosine Deaminase (ADA) | This compound | Kₘ (µM) | > 500 (Poor substrate) |
| k꜀ₐₜ (s⁻¹) | < 0.1 |
Note: The data in this table is illustrative and serves as a template for presenting experimentally derived results.
Section 3: Experimental Protocols
Investigating the requires a series of well-defined experiments.
Protocol 1: Cell Viability / Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on cell viability, which is essential for designing subsequent experiments. The MTT assay is a common colorimetric method.
-
Cell Seeding: Plate cells (e.g., U937, PC12, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cellular Uptake Study
This protocol measures the rate of this compound transport into cells, typically using a radiolabeled version of the analog (e.g., [³H]-N⁶pA).
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Preparation: Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate Uptake: Add transport buffer containing a known concentration of [³H]-N⁶pA to each well to start the uptake.
-
Time Points: At designated time points (e.g., 15, 30, 60, 120, 300 seconds), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled adenosine (an "inhibitor stop").
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Analysis: Calculate the uptake rate in pmol/µg protein/min. Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.
Protocol 3: Analysis of Intracellular Metabolites by HPLC
This protocol identifies and quantifies the intracellular metabolites of this compound.
-
Cell Treatment: Incubate a high-density cell culture with this compound (at a concentration below its IC₅₀) for a specific duration (e.g., 2, 6, 24 hours).
-
Metabolite Extraction: Rapidly wash the cells with ice-cold PBS. Extract the small molecule metabolites by adding a cold extraction solvent (e.g., 60% methanol or 0.4 M perchloric acid).
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge at high speed to pellet cell debris and proteins. Neutralize the supernatant if using perchloric acid.
-
HPLC Analysis: Inject a known volume of the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).
-
Separation: Use a gradient elution method, for example, with Buffer A (e.g., 100 mM potassium phosphate, pH 6.0) and Buffer B (e.g., 100% methanol).
-
Detection: Monitor the eluent using a UV detector at a wavelength where adenosine and its analogs absorb (e.g., 262 nm).
-
Quantification: Compare the retention times and peak areas to those of known standards (this compound, N⁶pA-MP, adenosine, etc.) to identify and quantify the metabolites.
Conclusion
This compound is a powerful research tool whose biological activity is fundamentally linked to its cellular transport and metabolic conversion. Based on the known behavior of adenosine analogs, its pathway likely involves uptake by nucleoside transporters followed by a critical, rate-limiting phosphorylation step by adenosine kinase to form active triphosphate metabolites. These metabolites can then be incorporated into nucleic acids, enabling a wide range of "click chemistry"-based applications. While deamination by adenosine deaminase may occur, it is predicted to be a minor pathway. The provided protocols offer a robust framework for the detailed experimental characterization of these processes. A thorough understanding of the uptake and metabolism of this compound is essential for the accurate interpretation of experimental results and for the potential development of this and other nucleoside analogs as therapeutic agents.
References
An In-depth Technical Guide to the Stability and Storage of N-Propargyladenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Propargyladenosine, a critical adenosine analog utilized in various research and drug development applications. The information presented herein is intended to ensure the integrity and optimal performance of this compound in experimental settings.
This compound: An Overview
This compound is a modified nucleoside, an analog of adenosine, featuring a propargyl group attached to the N6 position of the adenine base. This modification makes it a valuable tool in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. Its structural similarity to adenosine allows it to be recognized by various enzymes and receptors involved in purinergic signaling pathways, making it a subject of interest for therapeutic development.
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability and shelf-life of this compound. The following conditions are recommended based on available data from suppliers.
Solid Form
For long-term storage, this compound in its solid (powder) form should be stored at -20°C . Under these conditions, the compound is reported to be stable for up to three years . For shorter periods, storage at 4°C is also acceptable, with an estimated stability of up to two years.
In Solution
Once dissolved in a solvent, the stability of this compound is reduced. It is crucial to adhere to the following storage recommendations to minimize degradation:
-
-80°C: For long-term storage of stock solutions, it is recommended to store aliquots at -80°C. Under these conditions, the solution is expected to be stable for up to six months .
-
-20°C: For short-term storage, solutions can be kept at -20°C for up to one month .
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to prepare single-use aliquots of the stock solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Stability Profile and Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, the stability of adenosine analogs is generally influenced by factors such as pH, temperature, and light exposure. Understanding these potential degradation pathways is crucial for handling and experimental design.
Hydrolytic Degradation
This compound, like other nucleosides, is susceptible to hydrolysis, particularly at the N-glycosidic bond linking the adenine base to the ribose sugar. This can be accelerated under acidic or basic conditions. The primary degradation products would likely be adenine substituted with the propargyl group and D-ribose.
Oxidative Degradation
Oxidative stress can lead to the modification of the purine ring system. While specific data for this compound is lacking, adenosine itself can be oxidized at various positions.
Photodegradation
Exposure to light, especially UV radiation, can induce photochemical reactions in the adenine ring, leading to the formation of various degradation products. Photostability testing, as outlined in the ICH Q1B guideline, should be performed to assess the light sensitivity of this compound if it is to be used in light-exposed applications.[1][2][3][4][5]
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Studies on other adenosine phosphates have shown that they degrade rapidly at temperatures above 25°C. Therefore, maintaining the recommended low-temperature storage is critical.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of experimental results, it is essential to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 260 nm).
-
Forced Degradation Sample Analysis: To validate the stability-indicating nature of the method, samples of this compound should be subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, and light). The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent peak.
Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structures of degradation products. By coupling the HPLC separation with a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradation products can be determined, providing valuable information for structural elucidation.
Signaling Pathways of this compound
As an adenosine analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.
Adenosine A2A Receptor Signaling
The A2A adenosine receptor is a key target for adenosine and its analogs. Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This increase in cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to various cellular responses.
Figure 1. This compound signaling via the A2A receptor.
Experimental Protocols for Signaling Pathway Analysis
To investigate the interaction of this compound with adenosine receptors and its downstream effects, the following experimental protocols can be employed.
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the target adenosine receptor.
-
Cell Culture: Culture cells stably or transiently expressing the adenosine receptor of interest (e.g., A2A).
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., a known A2A agonist) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Figure 2. Workflow for a cAMP accumulation assay.
This assay determines the effect of this compound on the activity of PKA, a key downstream effector of cAMP.
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cAMP assay. Lyse the cells to prepare a cell lysate.
-
Kinase Reaction: In a microplate, combine the cell lysate with a PKA-specific substrate and ATP.
-
Detection: Measure the phosphorylation of the substrate using a specific antibody that recognizes the phosphorylated form. This can be done using various detection methods, such as ELISA or a luminescence-based assay that quantifies the amount of ATP consumed.
-
Data Analysis: Determine the PKA activity in response to different concentrations of this compound.
Figure 3. Workflow for a Protein Kinase A (PKA) activity assay.
Conclusion
This compound is a valuable research tool with significant potential in drug discovery. Maintaining its stability through proper storage and handling is essential for obtaining reliable and reproducible experimental results. This technical guide provides the necessary information for researchers to effectively store, handle, and assess the stability of this compound, as well as to investigate its biological activity through relevant signaling pathways. Further studies are warranted to fully characterize its degradation profile and pharmacological properties.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikev.org [ikev.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for N-Propargyladenosine (NPA) Click Chemistry in Nascent RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of nascent RNA provides a real-time snapshot of gene expression, offering invaluable insights into the dynamic regulation of cellular processes. Traditional methods often measure steady-state RNA levels, which can obscure the immediate effects of cellular stimuli or therapeutic interventions. The use of N-Propargyladenosine (NPA), a "clickable" nucleoside analog, coupled with bioorthogonal click chemistry, has emerged as a powerful technique for the specific labeling, isolation, and analysis of newly transcribed RNA.[1]
NPA is a cell-permeable adenosine analog that is incorporated into nascent RNA transcripts by RNA polymerases.[1] The propargyl group on NPA serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as biotin or fluorophores, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[2] This methodology enables a range of downstream applications, including the purification of nascent RNA for sequencing (nascent-seq), visualization of transcription sites within the cell, and the analysis of RNA dynamics.
These application notes provide a comprehensive overview and detailed protocols for the use of NPA click chemistry in the study of nascent RNA.
Data Presentation
The efficiency of NPA incorporation and subsequent capture of nascent RNA can be influenced by various factors, including cell type, NPA concentration, and labeling time. Below is a summary of representative quantitative data from studies utilizing clickable nucleoside analogs for nascent RNA analysis.
| Parameter | Cell Line | Analog Concentration | Labeling Time | Nascent RNA Yield (% of Total RNA) | Reference |
| NPA Incorporation | HEK293 | 100 µM | 12 hours | Not explicitly quantified, but successful enrichment of poly(A) tails demonstrated. | [1] |
| 4sU Labeling | Cultured Eukaryotic Cells | 400 µM | 2 hours 5 minutes | 0.1% - 0.5% | [3] |
| a6A Labeling | HeLa | Not specified | 2 hours | ~0.1% (a6A/A ratio) | |
| a6A Labeling | HeLa | Not specified | 16 hours | ~0.27% (a6A/A ratio) |
Note: The yield of nascent RNA is typically a small fraction of the total cellular RNA. The data presented are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (NPA)
This protocol describes the metabolic labeling of nascent RNA in cultured mammalian cells with NPA.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (NPA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of NPA-containing Medium: On the day of the experiment, prepare fresh culture medium containing the desired final concentration of NPA. A typical starting concentration is 100 µM, but this should be optimized for your cell line.
-
Cell Labeling: Aspirate the existing medium from the cells and replace it with the NPA-containing medium.
-
Incubation: Incubate the cells for the desired period. The optimal labeling time will vary depending on the experimental goals and the turnover rate of the RNA of interest. A common starting point is 2-12 hours.
-
Cell Harvesting: After incubation, aspirate the NPA-containing medium and wash the cells twice with ice-cold PBS.
-
Proceed to RNA Extraction: The labeled cells are now ready for total RNA extraction. Cell pellets can be stored at -80°C for later use.
Protocol 2: Total RNA Extraction
This protocol describes the extraction of total RNA from NPA-labeled cells using a standard TRIzol-based method.
Materials:
-
NPA-labeled cell pellet
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
Phase Separation: Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Resuspension: Briefly air-dry the pellet and resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: Click Chemistry Reaction for Biotinylation of NPA-labeled RNA
This protocol details the copper-catalyzed click chemistry reaction to attach a biotin moiety to the propargyl group of the incorporated NPA.
Materials:
-
NPA-labeled total RNA (10-50 µg)
-
Biotin-azide (e.g., PEG4-carboxamide-6-azidohexanyl biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
Reaction Components (Final Concentrations):
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| NPA-labeled RNA | 1 µg/µL | 10 µL (for 10 µg) | 200 ng/µL |
| Biotin-azide | 10 mM in DMSO | 1 µL | 200 µM |
| CuSO4 | 50 mM | 1 µL | 1 mM |
| THPTA | 100 mM | 0.5 µL | 1 mM |
| Sodium Ascorbate | 100 mM (freshly prepared) | 2.5 µL | 5 mM |
| RNase-free Water | - | to 50 µL | - |
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the NPA-labeled RNA and RNase-free water.
-
Add Click Reagents: Add the biotin-azide, CuSO4, and THPTA to the RNA solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA cleanup kit or by ethanol precipitation.
Protocol 4: Enrichment of Nascent RNA using Streptavidin Beads
This protocol describes the purification of biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and RNase-free water)
-
Elution buffer (containing, for example, biotin or by using a method that does not require elution if performing on-bead downstream applications)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.
-
RNA Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with high salt buffer, low salt buffer, and RNase-free water to remove non-specifically bound RNA.
-
Elution or On-bead Application:
-
Elution: Elute the nascent RNA from the beads using an appropriate elution buffer. The eluted RNA is ready for downstream analysis such as RT-qPCR or library preparation for sequencing.
-
On-bead Application: For some applications, such as on-bead cDNA synthesis, the elution step is omitted.
-
Visualizations
Caption: Experimental workflow for NPA-based nascent RNA analysis.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic imaging of nascent RNA reveals general principles of transcription dynamics and stochastic splice site selection - PMC [pmc.ncbi.nlm.nih.gov]
N-Propargyladenosine for Studying Poly(A) Tail Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The poly(A) tail, a stretch of adenosine residues at the 3' end of most eukaryotic mRNAs, plays a critical role in mRNA stability, translation efficiency, and nuclear export. The dynamic nature of the poly(A) tail, with its length being modulated by polyadenylation and deadenylation processes, is a key aspect of post-transcriptional gene regulation. N-Propargyladenosine (N⁶pA) is a cell-permeable adenosine analog that serves as a powerful tool for studying these dynamics. Once inside the cell, N⁶pA is converted to its triphosphate form (N⁶pATP) and incorporated into newly synthesized RNA, including the poly(A) tail, by cellular polymerases. The propargyl group on N⁶pA provides a bioorthogonal handle for "click" chemistry, allowing for the specific labeling and subsequent analysis of newly polyadenylated transcripts.[1][2] This enables researchers to distinguish between pre-existing and newly synthesized poly(A) tails, offering a window into the real-time regulation of mRNA fate.
Applications
-
Pulse-Chase Analysis of Poly(A) Tail Dynamics: Track the fate of newly synthesized poly(A) tails over time to study deadenylation rates and the overall stability of mRNA populations.[1]
-
In Vitro Polyadenylation Assays: Investigate the activity of poly(A) polymerases and the factors that regulate polyadenylation in a controlled environment.[1]
-
Identification and Characterization of Newly Polyadenylated Transcripts: Isolate and identify specific mRNAs that are actively undergoing polyadenylation under different cellular conditions.
-
Visualization of Newly Synthesized Poly(A) Tails: Fluorescently label and visualize the subcellular localization of newly polyadenylated RNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in studying poly(A) tail dynamics.
| Parameter | In Vivo Labeling (HEK293 cells) | In Vitro Polyadenylation (HeLa Nuclear Extract) | Reference |
| N⁶pA/N⁶pATP Concentration | 200 µM N⁶pA in culture medium | 0.1 - 1 mM N⁶pATP | [1] |
| Labeling Time (Pulse) | 2 hours | 30 - 60 minutes | |
| Chase Time | 2, 4, or 6 hours | Not Applicable |
| Analysis Method | Observation | Reference |
| Northern Blot (Pulse-Chase) | Cytoplasmic poly(A) tails of ~150–200 nt observed after a 2-hour pulse with N⁶pA. | |
| In Vitro Polyadenylation | Inclusion of N⁶pATP did not have an apparent effect on polyadenylation efficiency or the length of the polyadenylated products (~150-250 nt). The recovery of labeled substrates correlated with higher N⁶pATP:ATP ratios. |
Experimental Protocols
Protocol 1: In Vivo Pulse-Chase Labeling of Poly(A) Tails with this compound
This protocol describes the metabolic labeling of newly synthesized poly(A) tails in cultured mammalian cells using this compound, followed by a chase period to monitor their dynamics.
Materials:
-
HEK293 cells (or other mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (N⁶pA)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents for click chemistry (see Protocol 3)
-
Reagents for Northern blot analysis (see Protocol 4)
Procedure:
-
Cell Culture: Culture HEK293 cells to ~80% confluency in a suitable culture vessel.
-
Pulse Labeling:
-
Prepare a stock solution of N⁶pA in a suitable solvent (e.g., DMSO).
-
Add N⁶pA to the cell culture medium to a final concentration of 200 µM.
-
Incubate the cells for 2 hours at 37°C in a CO₂ incubator.
-
-
Chase:
-
After the 2-hour pulse, remove the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining N⁶pA.
-
Add fresh, pre-warmed complete culture medium (without N⁶pA).
-
Incubate the cells for the desired chase periods (e.g., 0, 2, 4, and 6 hours).
-
-
RNA Extraction:
-
At each time point of the chase, harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Downstream Analysis: Proceed with click chemistry to attach a biotin or fluorescent tag to the propargyl-modified poly(A) tails (Protocol 3), followed by analysis methods such as Northern blotting (Protocol 4).
Protocol 2: In Vitro Polyadenylation with N⁶-Propargyl-ATP (N⁶pATP)
This protocol describes the in vitro synthesis of poly(A) tails containing this compound using a cell-free extract.
Materials:
-
HeLa cell nuclear extract
-
³²P-labeled RNA substrate (pre-cleaved)
-
N⁶-Propargyl-ATP (N⁶pATP)
-
ATP
-
Polyadenylation buffer
-
RNase inhibitor
-
Reagents for click chemistry (see Protocol 3)
-
Reagents for polyacrylamide gel electrophoresis (PAGE) and autoradiography
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, prepare the in vitro polyadenylation reaction mixture. A typical reaction may contain:
-
HeLa nuclear extract
-
³²P-labeled RNA substrate
-
Polyadenylation buffer
-
RNase inhibitor
-
A mixture of ATP and N⁶pATP. Vary the ratio of N⁶pATP to ATP to determine the optimal incorporation efficiency. For example, use N⁶pATP concentrations of 0.1, 0.5, and 1 mM while keeping the ATP concentration constant.
-
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
RNA Purification: Purify the RNA from the reaction mixture using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation.
-
Downstream Analysis:
-
To confirm polyadenylation, run a portion of the purified RNA on a denaturing polyacrylamide gel and visualize the radiolabeled products by autoradiography.
-
To confirm the incorporation of N⁶pA, proceed with click chemistry to attach a biotin tag (Protocol 3). The biotinylated RNA can then be captured on streptavidin beads and analyzed.
-
Protocol 3: Click Chemistry for Labeling Propargylated RNA
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin or fluorescent azide to the propargyl group of N⁶pA-containing RNA.
Materials:
-
N⁶pA-labeled RNA (from Protocol 1 or 2)
-
Azide-functionalized tag (e.g., Biotin-Azide, Fluorescent Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand.
-
Sodium ascorbate
-
RNase-free water
-
RNA purification kit or method
Procedure:
-
Prepare Reagents:
-
Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate in RNase-free water.
-
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following in order:
-
N⁶pA-labeled RNA
-
Azide-functionalized tag (in excess)
-
CuSO₄ and ligand (pre-mixed)
-
Sodium ascorbate (to initiate the reaction)
-
-
Final concentrations of the click chemistry reagents may need optimization, but a starting point is: 50 µM CuSO₄, 250 µM THPTA/TBTA, and 2.5 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the click-labeled RNA to remove unreacted reagents using an appropriate RNA purification method.
Protocol 4: Northern Blot Analysis of Labeled Poly(A) Tails
This protocol describes the analysis of biotinylated poly(A) tails by Northern blotting.
Materials:
-
Biotinylated RNA (from Protocol 3)
-
RNase T1
-
Streptavidin-coated magnetic beads
-
Reagents for denaturing agarose or polyacrylamide gel electrophoresis
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
RNase T1 Digestion:
-
To isolate the poly(A) tails, digest the biotinylated RNA with RNase T1, which cleaves after guanosine residues, leaving the poly(A) tail intact.
-
-
Capture of Labeled Poly(A) Tails:
-
Incubate the RNase T1-digested RNA with streptavidin-coated magnetic beads to capture the biotinylated poly(A) tails.
-
Wash the beads to remove unlabeled RNA fragments.
-
-
Elution or Direct Analysis: Elute the captured poly(A) tails from the beads or proceed to gel electrophoresis directly with the beads.
-
Gel Electrophoresis and Transfer:
-
Separate the poly(A) tails by size on a denaturing agarose or polyacrylamide gel.
-
Transfer the separated poly(A) tails to a nylon membrane.
-
-
Detection:
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
Visualizations
Caption: Experimental workflow for studying poly(A) tail dynamics using this compound.
Caption: Cellular incorporation and labeling of this compound in poly(A) tails.
References
Application Notes and Protocols for Combining N-Propargyladenosine (NPA) Labeling with RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly transcribed RNA, or nascent RNA, provides a dynamic snapshot of a cell's transcriptional landscape, offering invaluable insights into gene regulation that are often missed by steady-state RNA sequencing (RNA-seq). Metabolic labeling of RNA with nucleoside analogs is a powerful technique to specifically capture and analyze this nascent transcriptome. N-Propargyladenosine (NPA) is a cell-permeable adenosine analog that is incorporated into newly synthesized RNA by RNA polymerases. The propargyl group on NPA serves as a bioorthogonal handle, allowing for the specific attachment of molecules for enrichment or visualization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
This document provides detailed application notes and protocols for the combination of NPA labeling with RNA sequencing (NPA-seq), a method to profile the nascent transcriptome with high sensitivity and specificity.
Principle of NPA-Seq
The NPA-seq workflow involves a series of steps beginning with the metabolic labeling of cellular RNA with NPA. This is followed by the isolation of total RNA and a click chemistry reaction to attach a biotin moiety to the NPA-labeled nascent RNA. The biotinylated RNA is then selectively enriched using streptavidin-coated magnetic beads. Finally, the enriched nascent RNA is used as input for standard RNA sequencing library preparation and next-generation sequencing.
Signaling Pathway: NPA Incorporation into Nascent RNA
This compound, being an analog of adenosine, is processed by cellular machinery and incorporated into growing RNA chains by RNA polymerases during transcription. This process is fundamental to capturing the nascent transcriptome.
N-Propargyladenosine in Cancer Research: An Overview of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for direct applications of N-Propargyladenosine in cancer research have revealed a significant gap in currently available data. As of late 2025, there are no published studies detailing its specific mechanism of action, quantitative efficacy data, or established experimental protocols in the context of oncology. However, the constituent components of this molecule—the adenosine scaffold and the propargyl group—are both of significant interest in medicinal chemistry and cancer drug development. This document aims to provide a comprehensive overview of the current landscape of adenosine analogues and propargyl-containing compounds in cancer research, offering a scientifically grounded perspective on the potential, yet currently unexplored, applications of this compound.
Introduction: The Rationale for this compound in Oncology
The interest in this compound for cancer research stems from two key areas of drug development: the diverse roles of adenosine signaling in cancer and the utility of the propargyl group in creating targeted and potent therapeutic agents.
Adenosine Analogues in Cancer Therapy
Adenosine is a purine nucleoside that plays a crucial role in cellular metabolism and signaling. In the tumor microenvironment, high concentrations of adenosine act as a potent immunosuppressive agent, helping cancer cells evade the immune system.[1][2] Consequently, modulating adenosine signaling pathways has become a promising strategy in cancer therapy. Adenosine analogues, molecules with a similar structure to adenosine, are being actively investigated for their anticancer properties.[1][3] These analogues can act as:
-
Adenosine Receptor Modulators : Targeting the A1, A2A, A2B, and A3 adenosine receptors to either block immunosuppressive signals or induce apoptosis in cancer cells.[4]
-
Enzyme Inhibitors : Interfering with enzymes involved in adenosine metabolism or DNA synthesis.
-
Antimetabolites : Incorporating into DNA or RNA to disrupt replication and proliferation of cancer cells.
The Propargyl Group in Medicinal Chemistry
The propargyl group, a functional group containing a carbon-carbon triple bond, is a valuable tool in drug design. Its inclusion in a molecule can confer several advantageous properties:
-
Bioorthogonal Chemistry : The alkyne in the propargyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific attachment of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic payloads, and is utilized in the synthesis of antibody-drug conjugates (ADCs).
-
Target Engagement : The propargyl group can form covalent bonds with specific amino acid residues in target proteins, leading to irreversible inhibition. This has been exploited in the design of enzyme inhibitors.
-
Structural Rigidity : The linear and rigid nature of the alkyne can help in optimizing the binding of a drug to its target.
The combination of an adenosine core with a propargyl group in this compound suggests a molecule with potential for both modulating adenosine signaling and serving as a versatile chemical tool for targeted cancer therapy.
Potential (but Unverified) Applications in Cancer Research
While no specific data exists for this compound, based on the properties of its components, we can hypothesize several potential applications that warrant future investigation:
-
Targeted Drug Delivery : this compound could be used as a "clickable" handle to attach cytotoxic drugs, photosensitizers, or imaging agents. The adenosine moiety might facilitate uptake by cancer cells with high metabolic rates.
-
Adenosine Receptor Antagonism : The propargyl group could be positioned to interact with and potentially irreversibly inhibit adenosine receptors that are overexpressed on immune or cancer cells, thereby blocking the immunosuppressive effects of adenosine.
-
Enzyme Inhibition : this compound could be designed to target enzymes involved in purine metabolism or DNA replication, with the propargyl group providing a means for covalent modification and potent inhibition.
General Experimental Protocols for Adenosine Analogues in Cancer Research
The following are generalized protocols for evaluating the anticancer potential of a novel adenosine analogue like this compound. These are based on standard methodologies used in the field and would need to be optimized for the specific compound and cancer models.
Cell Viability and Proliferation Assays
-
Objective : To determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.
-
Methodology :
-
Cell Culture : Culture relevant cancer cell lines (e.g., breast, lung, colon cancer) in appropriate media.
-
Treatment : Seed cells in 96-well plates and treat with a range of concentrations of the adenosine analogue for 24, 48, and 72 hours.
-
Assessment :
-
MTT/MTS Assay : Add MTT or MTS reagent to the wells. The conversion of the tetrazolium salt to formazan by metabolically active cells is measured spectrophotometrically to assess cell viability.
-
Crystal Violet Assay : Stain the remaining adherent cells with crystal violet. The dye is then solubilized, and the absorbance is measured to determine cell number.
-
-
Data Analysis : Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
-
Apoptosis Assays
-
Objective : To determine if the compound induces programmed cell death.
-
Methodology :
-
Treatment : Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Assessment :
-
Annexin V/Propidium Iodide (PI) Staining : Stain cells with Annexin V-FITC and PI. Analyze by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
-
Caspase Activity Assay : Lyse the treated cells and measure the activity of key executioner caspases (e.g., caspase-3, -7) using a fluorometric or colorimetric substrate.
-
-
Data Analysis : Quantify the percentage of apoptotic cells or the fold-change in caspase activity compared to untreated controls.
-
Western Blotting for Signaling Pathway Analysis
-
Objective : To investigate the effect of the compound on key signaling pathways involved in cell survival and apoptosis.
-
Methodology :
-
Protein Extraction : Treat cells with the compound, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer : Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine changes in protein expression or phosphorylation status.
-
Visualizing Potential Mechanisms and Workflows
Given the absence of specific data for this compound, the following diagrams illustrate general concepts and workflows relevant to the study of adenosine analogues in cancer research.
Caption: General mechanism of adenosine analogues in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating a novel anticancer compound.
Conclusion and Future Perspectives
While this compound remains an enigmatic molecule in the context of cancer research, its chemical structure holds considerable promise. The lack of current research presents a clear opportunity for novel investigations. Future studies should focus on the synthesis of this compound and its derivatives, followed by systematic screening against a panel of cancer cell lines to determine its cytotoxic and immunomodulatory properties. Elucidating its mechanism of action, whether through adenosine receptor modulation, enzyme inhibition, or another pathway, will be critical. The presence of the propargyl group also opens up exciting possibilities for its use in bioorthogonal chemistry for targeted therapy and diagnostics. As our understanding of the tumor microenvironment and the role of adenosine signaling continues to grow, molecules like this compound may yet emerge as valuable tools in the fight against cancer.
References
- 1. Adenosine Analogues as Opposite Modulators of the Cisplatin Resistance of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral RNA Synthesis Using N-Propargyladenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of viral RNA synthesis is fundamental to understanding viral replication, pathogenesis, and for the development of antiviral therapeutics. Metabolic labeling of nascent RNA with nucleoside analogs offers a powerful tool to visualize and quantify viral RNA synthesis in infected cells. N-Propargyladenosine (N⁶pA), an adenosine analog with a propargyl group, can be metabolically incorporated into newly synthesized RNA. The alkyne handle of the propargyl group allows for a highly specific and efficient bioorthogonal reaction with azide-functionalized reporters, a process known as "click chemistry". This enables the visualization, enrichment, and quantification of viral RNA.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study viral RNA synthesis. While specific data on this compound in viral systems is emerging, the protocols provided are based on the well-established methods for similar nucleoside analogs, such as 5-ethynyluridine (EU).[2][3]
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: this compound is introduced to virus-infected cells. The cell's metabolic machinery, including viral RNA-dependent RNA polymerases (RdRPs), incorporates this compound into newly synthesized viral RNA transcripts. To specifically label viral RNA, host cell transcription can be inhibited using Actinomycin D, which selectively inhibits DNA-dependent RNA polymerases but not viral RdRPs.[1]
-
Click Chemistry Detection: After labeling, the incorporated this compound is detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. An azide-containing fluorescent dye or biotin molecule is "clicked" onto the propargyl group of the adenosine analog, allowing for visualization by fluorescence microscopy, quantification by flow cytometry, or enrichment for downstream analysis.[2]
Data Presentation
Table 1: Comparison of Metabolic Labeling Reagents for Viral RNA Synthesis
| Parameter | This compound (N⁶pA) | 5-Ethynyluridine (EU) |
| Nucleoside Analog | Adenosine | Uridine |
| Incorporation Site | Replaces Adenosine | Replaces Uridine |
| Reported Concentration | 10 µM - 1 mM (cellular) | 1 mM (viral) |
| Potential Bias | AT-rich viral genomes | AU-rich viral genomes |
| Toxicity | Generally low | Can exhibit toxicity at high concentrations |
This table provides a conceptual comparison. Experimental validation is required for specific viral systems.
Table 2: Quantitative Analysis of Viral RNA Synthesis by Flow Cytometry
| Condition | Mean Fluorescence Intensity (MFI) | Percentage of Infected Cells with Labeled RNA |
| Uninfected Control | 50 ± 10 | 0.5% |
| Infected + N⁶pA | 850 ± 75 | 65% |
| Infected + EU | 920 ± 80 | 70% |
| Infected + N⁶pA + ActD | 780 ± 60 | 62% |
| Infected + EU + ActD | 850 ± 70 | 68% |
Data are hypothetical and for illustrative purposes. MFI values are in arbitrary units. ActD: Actinomycin D.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with this compound
Materials:
-
This compound (N⁶pA)
-
Virus stock of interest
-
Host cell line permissive to the virus
-
Complete cell culture medium
-
Actinomycin D (optional, for specific labeling of viral RNA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed host cells on coverslips in a 24-well plate or in a multi-well plate suitable for microscopy or flow cytometry. Culture overnight to allow for cell adherence and growth.
-
Viral Infection: Infect the cells with the virus of interest at a desired multiplicity of infection (MOI). Include uninfected control wells. Incubate for the desired period to allow for viral entry and the onset of RNA synthesis.
-
Host Transcription Inhibition (Optional): To specifically label viral RNA, treat the infected cells with an appropriate concentration of Actinomycin D for 1-2 hours prior to labeling. This will inhibit host DNA-dependent RNA synthesis.
-
Metabolic Labeling: Prepare a working solution of this compound in pre-warmed complete culture medium. A starting concentration of 100 µM can be used, but this should be optimized for your specific cell type and virus. Remove the old medium from the cells and add the N⁶pA-containing medium.
-
Incubation: Incubate the cells for a period sufficient to allow for incorporation of the analog into newly synthesized viral RNA. This time can range from 30 minutes to several hours, depending on the replication kinetics of the virus.
-
Fixation: After the labeling period, remove the labeling medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Detection of Labeled Viral RNA
Materials:
-
Fixed cells labeled with this compound
-
Click chemistry reaction buffer (e.g., PBS with 0.5% Triton X-100 for permeabilization)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) or Azide-Biotin
-
Copper (II) sulfate (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate) solution
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Permeabilization: Permeabilize the fixed cells by incubating with click chemistry reaction buffer containing a mild detergent (e.g., 0.5% Triton X-100 in PBS) for 20 minutes at room temperature.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
430 µL of PBS
-
10 µL of azide-fluorophore stock solution (e.g., 100 µM)
-
10 µL of CuSO₄ solution (e.g., 100 mM)
-
50 µL of sodium ascorbate solution (e.g., 500 mM)
-
Note: The final concentrations may need optimization.
-
-
Click Reaction: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Immunofluorescence (Optional): If desired, perform immunofluorescence staining for viral proteins at this stage.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The samples are now ready for visualization by fluorescence microscopy. For flow cytometry, after the final wash, resuspend the cells in an appropriate buffer for analysis.
Visualizations
Caption: Experimental workflow for labeling and detecting viral RNA using this compound.
References
- 1. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using click chemistry to measure the effect of viral infection on host-cell RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Propargyladenosine in Single-Cell Analysis of Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of nascent RNA at the single-cell level provides a high-resolution snapshot of transcriptional dynamics, revealing cellular heterogeneity and the immediate effects of perturbations. Metabolic labeling with nucleoside analogs is a powerful technique to distinguish newly transcribed RNA from pre-existing RNA. N-Propargyladenosine (pA) is an adenosine analog that is incorporated into nascent RNA transcripts by RNA polymerases. The propargyl group serves as a bioorthogonal handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the specific tagging and enrichment of newly synthesized RNA for downstream analysis, such as single-cell RNA sequencing (scRNA-seq).
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in single-cell transcriptional analysis, with a focus on the recently developed single-cell Global Run-On sequencing (scGRO-seq) method.
Principle of the Method
The workflow for this compound-based single-cell analysis of transcription involves several key steps:
-
Metabolic Labeling: Live cells or isolated nuclei are incubated with this compound triphosphate (pA-TP), which is incorporated into elongating RNA transcripts by RNA polymerase.
-
Single-Cell Isolation: Individual cells or nuclei are isolated, typically into 96-well plates or using microfluidic devices.
-
Click Chemistry: A "click" reaction is performed to attach a molecule of interest, such as a biotinylated or fluorescent azide, to the propargyl group of the incorporated pA. For sequencing applications, an azide-modified DNA oligonucleotide containing a unique cell barcode and a PCR handle is ligated to the nascent RNA.
-
Reverse Transcription and Library Preparation: The barcoded and purified nascent RNA is then reverse-transcribed, amplified, and prepared for next-generation sequencing.
-
Data Analysis: Sequencing reads are processed to identify and quantify the nascent transcripts from each individual cell.
Data Presentation
| Parameter | This compound (pA) | 4-Thiouridine (4sU) | Reference |
| Incorporation Method | Nuclear run-on with 3'-(O-Propargyl)-NTPs | Metabolic labeling of whole cells | [1][2] |
| Detection Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Thiol-specific alkylation (e.g., with iodoacetamide) | [1][3] |
| Application in scRNA-seq | scGRO-seq | scSLAM-seq, scNT-Seq | [1] |
| Reported Cell Types | Mouse embryonic stem cells (mESCs) | Mouse embryonic stem cells (mESCs), human K562 cells |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Isolated Nuclei with this compound Triphosphate (pA-TP)
This protocol is adapted from the scGRO-seq method and is suitable for capturing nascent transcripts from isolated nuclei.
Materials:
-
Cell culture of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., IgePal-based, see specific recipes for DroNc-seq or 10x Genomics nuclei isolation)
-
Nuclear run-on buffer containing 3'-(O-Propargyl)-NTPs (including pA-TP)
-
RNase inhibitors
-
Single-cell sorting system (e.g., FACS) or dispenser
-
96-well plates
Procedure:
-
Cell Harvesting: Harvest cells and wash once with ice-cold PBS.
-
Nuclei Isolation: Lyse cells using a suitable lysis buffer to release intact nuclei. The specific protocol may need optimization depending on the cell type.
-
Nuclear Run-On Reaction: Resuspend the isolated nuclei in a nuclear run-on buffer containing 3'-(O-Propargyl)-NTPs. This allows for the incorporation of the propargyl-modified nucleotides into the 3' end of elongating RNA transcripts.
-
Stopping the Reaction: Stop the run-on reaction by adding a suitable stop buffer and pellet the nuclei.
-
Washing: Wash the nuclei to remove unincorporated 3'-(O-Propargyl)-NTPs.
-
Single-Nuclei Sorting: Resuspend the nuclei in a suitable buffer and sort individual nuclei into 96-well plates containing a lysis and barcoding buffer.
Protocol 2: Click Chemistry for Barcoding of Propargylated Nascent RNA
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to ligate an azide-modified DNA barcode to the propargylated nascent RNA within each well of a 96-well plate.
Materials:
-
96-well plate with single-nuclei lysates containing propargylated RNA
-
Azide-modified single-cell barcode DNA oligonucleotides (5'-Azide-scBc-DNA)
-
Copper(II) sulfate (CuSO₄)
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) ligand
-
Sodium ascorbate
-
Urea
Procedure:
-
Prepare Click Chemistry Mix: Prepare a fresh click chemistry reaction mix containing CuSO₄, BTTAA ligand, and sodium ascorbate in a urea-containing buffer.
-
Add Barcodes: Add the unique azide-modified single-cell barcode DNA oligonucleotide to each well containing a single-nucleus lysate.
-
Initiate Click Reaction: Add the click chemistry mix to each well to catalyze the covalent ligation of the azide-barcode to the propargyl-RNA.
-
Incubation: Incubate the plate to allow the reaction to proceed to completion.
-
Pooling: After the reaction, pool the contents of all wells.
-
Purification: Purify the now barcoded RNA-DNA hybrids to remove unreacted components.
Protocol 3: Library Preparation and Sequencing
Following the click chemistry reaction, standard single-cell library preparation protocols can be adapted for sequencing.
Procedure:
-
Reverse Transcription: Perform reverse transcription on the pooled and purified RNA-DNA hybrids using a primer that binds to the DNA portion of the hybrid. Incorporate a template-switching oligo (TSO) to add a universal priming site to the 3' end of the cDNA.
-
PCR Amplification: Amplify the cDNA using primers that target the universal sequences introduced during reverse transcription and on the barcoded oligonucleotide.
-
Library Construction: Use the amplified cDNA to construct a sequencing library, which typically involves fragmentation, end-repair, A-tailing, and adapter ligation.
-
Sequencing: Sequence the prepared library on a compatible next-generation sequencing platform.
Signaling Pathways and Experimental Workflows
This compound Incorporation Pathway
This compound, as a nucleoside analog, is utilized by the cell's nucleotide salvage pathway. It is first phosphorylated by cellular kinases to its triphosphate form, this compound-5'-triphosphate (pA-TP). This triphosphate analog can then be recognized and incorporated into newly synthesized RNA by RNA polymerases.
Caption: this compound salvage pathway and incorporation into nascent RNA.
scGRO-seq Experimental Workflow
The single-cell Global Run-On sequencing (scGRO-seq) workflow enables the capture and sequencing of nascent RNA from individual nuclei.
Caption: Overview of the scGRO-seq experimental workflow.
Concluding Remarks
This compound offers a powerful tool for the analysis of nascent transcription at the single-cell level. Its compatibility with click chemistry allows for a versatile and specific method to label and capture newly synthesized RNA. The scGRO-seq protocol, in particular, provides a detailed framework for applying this technology to gain insights into the dynamics of gene expression with high resolution. Further optimization of labeling conditions and click chemistry reactions for different cell types will continue to enhance the utility of this compound in single-cell transcriptomics.
References
Affinity Enrichment of Nascent Transcripts with N-Propargyladenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA transcripts provides a real-time snapshot of gene expression, offering invaluable insights into the dynamic regulation of cellular processes. Unlike steady-state RNA levels, which reflect the balance between transcription and degradation, the analysis of newly synthesized transcripts reveals the immediate transcriptional response to various stimuli. N-Propargyladenosine (NPA), a cell-permeable adenosine analog, serves as a powerful tool for the metabolic labeling and subsequent affinity enrichment of these nascent RNA molecules.
Once introduced to cells, NPA is incorporated into newly transcribed RNA by RNA polymerases. The propargyl group, a bioorthogonal chemical handle, allows for the specific and efficient attachment of a biotin or fluorophore tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the selective capture and purification of nascent transcripts from the total RNA pool, facilitating downstream applications such as quantitative PCR (qPCR) and next-generation sequencing (NPA-seq). This document provides detailed protocols for the affinity enrichment of NPA-labeled nascent transcripts and discusses its applications in studying gene regulation and cellular signaling pathways.
Data Presentation
The efficiency of NPA labeling and enrichment can be assessed by comparing the amount of a specific transcript in the enriched fraction to the total input. The following table presents a summary of representative quantitative data from a semi-quantitative RT-PCR analysis, demonstrating the successful enrichment of a non-polyadenylated histone H2A mRNA from NPA-labeled cells.
| Target Gene | Labeling Agent | Fraction | Relative Abundance |
| Histone H2A | NPA | Input | +++ |
| Enriched | ++ | ||
| EU | Input | +++ | |
| Enriched | ++ | ||
| DMSO (Control) | Input | +++ | |
| Enriched | - |
Relative abundance is denoted qualitatively, where '+++' represents high abundance, '++' indicates successful enrichment, and '-' signifies minimal to no detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (NPA)
This protocol describes the metabolic labeling of nascent RNA in cultured mammalian cells using NPA.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound (NPA) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA extraction reagent
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in a suitable culture vessel.
-
Prepare the NPA labeling medium by diluting the NPA stock solution into pre-warmed complete cell culture medium to a final concentration of 100-200 µM. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.
-
Aspirate the existing culture medium from the cells and replace it with the NPA labeling medium.
-
Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the desired labeling density and the turnover rate of the transcripts of interest.
-
Following incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation using TRIzol reagent or a preferred method. The total RNA sample now contains NPA-labeled nascent transcripts.
Protocol 2: Click Chemistry Biotinylation of NPA-labeled RNA
This protocol details the biotinylation of NPA-incorporated RNA via a CuAAC click reaction.
Materials:
-
NPA-labeled total RNA (from Protocol 1)
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
RNA purification kit
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL reaction, combine the following:
-
Up to 25 µg of NPA-labeled total RNA
-
Biotin-azide to a final concentration of 50 µM
-
CuSO4 to a final concentration of 200 µM
-
THPTA to a final concentration of 1 mM
-
Freshly prepared sodium ascorbate to a final concentration of 2 mM
-
Adjust the final volume to 50 µL with RNase-free water.
-
-
Mix the components gently by pipetting and incubate the reaction at room temperature for 30 minutes in the dark.
-
Purify the biotinylated RNA from the reaction mixture using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.
Protocol 3: Affinity Enrichment of Biotinylated Nascent RNA
This protocol describes the capture of biotinylated nascent transcripts using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., Buffer containing biotin for competitive elution, or a buffer suitable for downstream applications)
-
RNase inhibitors
Procedure:
-
Resuspend the streptavidin-coated magnetic beads in Binding/Wash Buffer.
-
Add the biotinylated total RNA to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow for the binding of biotinylated RNA to the streptavidin beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-biotinylated RNA and other contaminants.
-
Elute the captured nascent RNA from the beads using the desired Elution Buffer. For competitive elution, incubate the beads with a solution containing free biotin. Alternatively, use a buffer compatible with downstream applications like RT-qPCR or library preparation for sequencing.
-
Transfer the eluted nascent RNA to a new RNase-free tube. The enriched nascent RNA is now ready for downstream analysis.
Mandatory Visualizations
Caption: Experimental workflow for NPA-based nascent transcript enrichment.
Caption: Logical workflow for studying signaling pathways using NPA.
Applications and Future Directions
The affinity enrichment of nascent transcripts using this compound provides a robust method for investigating the dynamics of gene expression. This technique is particularly valuable for:
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Identifying primary transcriptional responses: By capturing transcripts shortly after their synthesis, researchers can distinguish direct transcriptional targets of a signaling pathway from secondary, downstream effects.
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Studying transient and unstable transcripts: Many regulatory non-coding RNAs and other transcripts are rapidly degraded. NPA-based enrichment allows for their detection and quantification before they are cleared from the cell.
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Elucidating mechanisms of drug action: The method can be employed to understand how therapeutic compounds modulate gene expression profiles in real-time, providing insights into their mechanisms of action and potential off-target effects.
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Investigating co-transcriptional processes: When coupled with long-read sequencing technologies, NPA-based nascent transcript analysis can shed light on the kinetics and regulation of co-transcriptional splicing and other RNA processing events.
Future developments in this area may focus on improving the efficiency of NPA incorporation and click chemistry in various cell types and in vivo models. Furthermore, combining NPA-based nascent transcriptomics with other omics approaches, such as proteomics and metabolomics, will provide a more comprehensive understanding of the complex regulatory networks that govern cellular function in health and disease. This powerful technology holds great promise for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: N-Propargyladenosine (NPA) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low N-Propargyladenosine (NPA) labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPA) labeling?
This compound (NPA) is a modified analog of adenosine that contains a terminal alkyne group (a propargyl group). It is a tool used in chemical biology for metabolic labeling. Cells take up NPA and incorporate it into newly synthesized RNA molecules in place of adenosine. The alkyne group then serves as a chemical handle for "click chemistry," a highly specific and efficient reaction used to attach fluorescent dyes, biotin, or other reporter molecules for visualization, purification, and analysis of newly transcribed RNA.
Q2: What is the core principle behind the detection of NPA-labeled molecules?
The detection relies on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The alkyne group on the incorporated NPA reacts with an azide-containing reporter molecule (e.g., a fluorescent dye with an azide group) in the presence of a Cu(I) catalyst. This forms a stable triazole linkage, covalently attaching the reporter to the NPA-labeled biomolecule.[1][4]
Q3: What are the major steps in a typical NPA labeling experiment?
A typical experiment involves three main stages:
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Labeling: Live cells or organisms are incubated with NPA, allowing it to be taken up and incorporated into nascent biomolecules.
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Lysis & Preparation: The cells are lysed, and the biomolecules of interest (e.g., total RNA) are extracted and purified.
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Click Reaction & Detection: The extracted material is subjected to a click chemistry reaction to conjugate an azide-functionalized reporter tag, followed by downstream analysis (e.g., fluorescence imaging, gel electrophoresis, mass spectrometry).
Q4: Can NPA be toxic to cells?
Yes, like many nucleoside analogs, NPA can exhibit cytotoxicity, especially at high concentrations or during long incubation periods. Halogenation of similar adenosine derivatives has been shown to decrease cytotoxicity, suggesting that modifications to the core structure can impact cell viability. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of NPA for your specific cell type and experimental duration.
Troubleshooting Guide for Low Labeling Efficiency
Low signal or inefficient labeling can occur at multiple stages of the workflow. This guide is structured to help you identify and resolve the root cause of the problem.
Problem 1: No or Very Low Signal After Labeling and Detection
This issue often points to a fundamental problem in either the NPA incorporation step or the click chemistry reaction.
| Possible Cause | Recommended Action |
| Insufficient NPA Incorporation | Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to find the optimal labeling duration for your system. |
| Optimize NPA Concentration: The ideal concentration varies between cell types. Perform a dose-response experiment with a range of NPA concentrations (e.g., 10 µM to 200 µM) to find the highest signal with the lowest toxicity. | |
| Cell Health Issues: Ensure cells are healthy, viable, and not overly confluent before adding NPA. High cell death will lead to poor metabolic activity and low incorporation. | |
| Failed Click Chemistry Reaction | Check Reagent Quality: Ensure the azide-reporter, copper catalyst (e.g., CuSO₄), and reducing agent (e.g., sodium ascorbate) are not degraded. Prepare fresh solutions, especially the sodium ascorbate. |
| Incorrect Buffer Composition: Tris buffers can inhibit the Cu(I) catalyst. Use non-coordinating buffers like HEPES or phosphate buffers for the click reaction. | |
| Insufficient Copper (I): The reaction requires Cu(I), which is generated in situ from Cu(II) (CuSO₄) by a reducing agent. Ensure a fresh, sufficient supply of sodium ascorbate is used. Consider using a Cu(I)-stabilizing ligand like THPTA or BTTAA. | |
| Degradation of Labeled RNA | Use RNase Inhibitors: Throughout the extraction and reaction process, use RNase inhibitors to prevent the degradation of NPA-labeled RNA. |
A troubleshooting workflow can help systematically diagnose the issue.
Caption: A flowchart for troubleshooting low NPA labeling signal.
Problem 2: High Background or Non-Specific Signal
This can obscure your results and make data interpretation difficult.
| Possible Cause | Recommended Action |
| Precipitation of Reagents | Filter Reagents: Ensure all click chemistry reagents are fully dissolved before adding them to your sample. Precipitates can cause non-specific fluorescence. |
| Excess Unreacted Reporter | Purify Sample: After the click reaction, purify the labeled biomolecules to remove excess azide-reporter. Methods include ethanol precipitation for RNA or size-exclusion chromatography. |
| Insufficient Quenching | Quench the Reaction: After the desired incubation time, quench the labeling reaction by adding a quenching buffer to stop any non-specific reactions. |
| Contamination | Maintain a Clean Workspace: Ensure that buffers and equipment are free from contaminants (e.g., dust, fluorescent residues) that could interfere with the signal. |
Experimental Protocols
Protocol 1: Optimizing NPA Concentration and Incubation Time
This protocol provides a framework for determining the ideal NPA labeling conditions for your specific cell line.
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Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
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NPA Preparation: Prepare a high-concentration stock of NPA (e.g., 100 mM in DMSO). From this, create a series of working solutions in pre-warmed cell culture medium to achieve final concentrations ranging from 10 µM to 200 µM.
-
Treatment:
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Dose-Response: For each concentration, treat a set of wells. Include a vehicle-only control (medium with the equivalent concentration of DMSO). Incubate for a fixed time (e.g., 12 hours).
-
Time-Course: For a fixed, non-toxic concentration determined from the dose-response, treat cells and harvest them at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Viability Assay: At the end of the incubation, assess cell viability in parallel wells using a standard method (e.g., Trypan Blue exclusion, MTT assay) to identify cytotoxic concentrations or time points.
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RNA Extraction: Harvest cells from each condition and extract total RNA using a standard protocol (e.g., TRIzol).
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Click Reaction: Perform a click chemistry reaction on an equal amount of RNA from each sample.
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Analysis: Analyze the labeling efficiency using a fluorescent plate reader, gel electrophoresis, or another appropriate method. Plot signal intensity versus concentration and time to determine the optimal conditions that provide a robust signal without significant cytotoxicity.
Protocol 2: General Click Chemistry Reaction (CuAAC)
This protocol is for conjugating an azide-functionalized fluorescent dye to NPA-labeled RNA.
Recommended Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Fluorophore | 10 mM in DMSO | 25-100 µM | Reporter Molecule |
| CuSO₄·5H₂O | 50 mM in H₂O | 1 mM | Copper(I) Source |
| THPTA (or other ligand) | 50 mM in H₂O | 2 mM | Cu(I) Stabilizing Ligand |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 5 mM | Reducing Agent |
| NPA-labeled RNA | Varies | 1-5 µg | Substrate |
| Buffer (e.g., Phosphate) | 1 M (pH 7.4) | 100 mM | Reaction Medium |
Procedure:
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In an RNase-free microcentrifuge tube, add the NPA-labeled RNA and nuclease-free water to a final volume of ~40 µL.
-
Prepare Click-Mix: In a separate tube, prepare the click-mix by adding the reagents in the following order, vortexing gently after each addition:
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Phosphate Buffer
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Azide-Fluorophore
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CuSO₄
-
THPTA
-
-
Add the click-mix to the RNA sample.
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Initiate Reaction: Add the freshly prepared sodium ascorbate to the tube to initiate the reaction. The final volume should be ~50 µL.
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Incubate the reaction for 30-60 minutes at room temperature, protected from light.
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Purification: Purify the labeled RNA from unreacted components using an appropriate method, such as ethanol precipitation or a spin column designed for RNA cleanup.
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Resuspend the purified, labeled RNA in an appropriate buffer for downstream analysis.
Visualizing the Workflow and Chemistry
A clear understanding of the experimental workflow and the underlying chemical reaction is essential for effective troubleshooting.
Caption: The experimental workflow for NPA metabolic labeling.
Caption: The CuAAC click chemistry reaction for NPA detection.
References
Technical Support Center: N-Propargyladenosine (NPA) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Propargyladenosine (NPA) for metabolic labeling of nascent RNA.
Troubleshooting Guides
Problem 1: Low or No Signal After Click Chemistry Reaction
Possible Causes and Solutions
| Cause | Solution |
| Inefficient NPA Labeling | Optimize NPA concentration and incubation time. A concentration range of 10 µM to 100 µM is reported to be effective for NPA incorporation into cellular RNA[1]. Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Verify the viability of your cells. Ensure cells are healthy and actively transcribing RNA. | |
| Degraded NPA | Store NPA stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Inefficient Click Chemistry Reaction | Use freshly prepared copper (II) sulfate and sodium ascorbate solutions. Sodium ascorbate is particularly prone to oxidation[2]. |
| Optimize the concentrations of copper, ligand (e.g., THPTA), and reducing agent (sodium ascorbate). A common starting point is a 5:1 ligand to copper ratio[2]. | |
| Ensure all reagents are fully dissolved and well-mixed. | |
| Degas solutions to remove dissolved oxygen, which can oxidize the Cu(I) catalyst[2][3]. | |
| Issues with Detection Reagent | Use a sufficient concentration of the azide-alkyne detection reagent. A final concentration of 20 µM is a good starting point, but titration may be necessary. |
| Protect fluorescent azide dyes from light to prevent photobleaching. | |
| Problem with Downstream Analysis | For microscopy, ensure the imaging settings (e.g., laser power, exposure time) are appropriate for the fluorophore being used. |
| For western blotting, confirm that the protein transfer was successful and that the primary and secondary antibodies are working correctly. |
Problem 2: High Background Signal
Possible Causes and Solutions
| Cause | Solution |
| Non-specific Binding of Detection Reagents | Decrease the concentration of the azide-alkyne detection reagent. Titrate down from the initial concentration if high background is observed. |
| Increase the number and duration of wash steps after the click chemistry reaction and antibody incubations. | |
| Include a "no-click" control (omitting the copper catalyst) to assess the level of non-specific binding of the detection reagent. | |
| Copper-Mediated Damage | Use a copper chelating ligand like THPTA or BTTAA to minimize copper toxicity and non-specific binding. |
| Insufficient Blocking | For immunofluorescence or western blotting, use an appropriate blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific antibody binding. |
| Autofluorescence | Use a spectrally distinct fluorophore or include an unstained control to assess the level of cellular autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (NPA) labeling?
This compound (NPA) is a cell-permeable adenosine analog that contains a terminal alkyne group. It is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases (I, II, and III) and poly(A) polymerase during transcription. The propargyl group then serves as a handle for covalent modification via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for enrichment.
Q2: What are the potential off-target effects of NPA labeling?
Potential off-target effects of NPA labeling include:
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Cytotoxicity: Like other nucleoside analogs, high concentrations of NPA can be toxic to cells. It is crucial to determine the optimal, lowest effective concentration for your specific cell line and experimental duration to minimize cytotoxic effects.
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Alterations in RNA Metabolism: The incorporation of a modified nucleoside can potentially influence transcription, splicing, and translation.
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Non-specific Labeling: While NPA is primarily incorporated into RNA, the possibility of minimal incorporation into other macromolecules should be considered.
To mitigate these effects, it is recommended to perform dose-response experiments to find the lowest effective concentration of NPA and to include appropriate controls in your experiments, such as a vehicle-only control (e.g., DMSO) and a control with an inactive analog if available.
Q3: How can I assess the cytotoxicity of NPA in my cell line?
You can assess the cytotoxicity of NPA using various cell viability assays. A common method is the MTT or MTS assay, which measures mitochondrial metabolic activity. Alternatively, assays that measure membrane integrity, such as those using trypan blue or a fluorescent dye that only enters dead cells, can be used. It is advisable to perform a dose-response curve with a range of NPA concentrations to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
Q4: Can NPA labeling affect gene expression?
The incorporation of modified nucleosides into RNA has the potential to alter gene expression profiles. To investigate this, you can perform RNA sequencing (RNA-seq) on cells treated with NPA and compare the transcriptome to that of untreated or vehicle-treated control cells. This will allow you to identify any genes that are significantly up- or down-regulated in response to NPA treatment.
Quantitative Data
Table 1: Recommended Concentration Range for this compound (NPA) Labeling
| Parameter | Concentration Range | Notes |
| NPA Concentration | 10 µM - 100 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. Incorporation has been observed at concentrations as low as 10 µM, with maximum incorporation typically seen between 10 µM and 100 µM. |
Note: Currently, there is limited publicly available quantitative data directly correlating specific NPA concentrations with cytotoxicity (e.g., IC50 values) or genome-wide off-target effects on gene expression for a wide range of cell types. Researchers are encouraged to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific experimental system.
Experimental Protocols
Protocol 1: this compound (NPA) Labeling of Nascent RNA
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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NPA Labeling:
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Prepare a stock solution of NPA in DMSO.
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Dilute the NPA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20 µM).
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Remove the old medium from the cells and replace it with the NPA-containing medium.
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Incubate the cells for the desired labeling period (e.g., 2-12 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and RNA Extraction:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
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Extract total RNA according to the manufacturer's protocol.
-
-
Downstream Analysis: The NPA-labeled RNA is now ready for downstream applications, such as click chemistry-based detection or enrichment.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
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Prepare Click Chemistry Reaction Mix:
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Copper (II) Sulfate (CuSO4): Prepare a 100 mM stock solution in water.
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THPTA Ligand: Prepare a 200 mM stock solution in water.
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Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
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Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction:
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In a microfuge tube, combine the following in order:
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NPA-labeled RNA (e.g., 1-5 µg) in RNase-free water.
-
Azide-fluorophore (to a final concentration of 25-100 µM).
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THPTA/CuSO4 mix (pre-mixed at a 2:1 ratio, to a final copper concentration of 1 mM).
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Sodium Ascorbate (to a final concentration of 5 mM).
-
-
Vortex briefly to mix.
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Incubate at room temperature for 30-60 minutes, protected from light.
-
-
RNA Precipitation:
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Precipitate the labeled RNA using ethanol or isopropanol.
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Wash the RNA pellet with 70% ethanol.
-
Resuspend the labeled RNA in RNase-free water.
-
-
Analysis: The fluorescently labeled RNA can be analyzed by methods such as gel electrophoresis and fluorescence imaging.
Visualizations
Caption: Workflow for this compound (NPA) metabolic labeling of nascent RNA.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling NPA-containing RNA.
Caption: Logical workflow for troubleshooting common issues in NPA labeling experiments.
References
Technical Support Center: Assessing N-Propargyladenosine Toxicity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of N-Propargyladenosine in various cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a modified nucleoside, an analog of adenosine.[1] It is cell-permeable and primarily used in biochemical research for "click chemistry" applications. Its propargyl group allows for the labeling and detection of nascently transcribed RNA, making it a valuable tool for studying mRNA poly(A) tail synthesis and dynamics.[2][3]
Q2: Is there established cytotoxicity data (e.g., IC50 values) for this compound in different cell lines?
Currently, there is limited publicly available, peer-reviewed data specifically detailing the IC50 values and cytotoxic profile of this compound across a wide range of cell lines. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the cytotoxic concentrations for their specific cell lines of interest.
Q3: What are the potential mechanisms of this compound-induced toxicity?
While direct studies on this compound are limited, research on its analogs, such as N6-isopentenyladenosine (i6A) and N6-benzyladenosine, can provide insights into potential mechanisms of toxicity. These analogs have been shown to induce:
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Apoptosis: Studies on related adenosine analogs have demonstrated the induction of programmed cell death (apoptosis).[4][5] This is often accompanied by the activation of caspases, which are key enzymes in the apoptotic signaling cascade.
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Cell Cycle Arrest: Some adenosine analogs can halt the cell cycle, preventing cell proliferation.
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Oxidative Stress: N6-isopentenyladenosine and its analogs have been shown to activate the NRF2-mediated antioxidant response, suggesting a potential role of oxidative stress in their cellular effects. Oxidative stress, if not properly regulated, can lead to cellular damage and death.
Q4: How should I prepare and handle this compound for cell culture experiments?
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent, such as DMSO. For cell culture experiments, it is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO). Always prepare fresh dilutions from the stock solution for each experiment to ensure compound stability.
Troubleshooting Guides for Cytotoxicity Assays
Assessing the cytotoxicity of this compound involves various in vitro assays. Below are troubleshooting guides for common issues encountered during these experiments.
General Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation. |
| Inconsistent results between experiments | Variation in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Monitor cell morphology and viability before each experiment. Prepare fresh reagents for each assay. |
| High background signal in control wells | Contamination of reagents or media, or interference of the compound with the assay reagents. | Use sterile techniques to prevent contamination. Run a cell-free control with the compound and assay reagents to check for direct chemical interference. |
Specific Assay Troubleshooting
MTT/XTT/WST-1 Assays (Metabolic Activity)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low absorbance values | Insufficient cell number, low metabolic activity of the cell line, or incorrect incubation time. | Optimize cell seeding density. Increase the incubation time with the tetrazolium salt. Ensure the correct wavelength is used for reading the absorbance. |
| High absorbance in "no cell" controls | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
LDH Release Assay (Membrane Integrity)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High spontaneous LDH release in negative controls | Over-confluent cells, rough handling of cells during the experiment, or unhealthy cells. | Seed cells at an optimal density to avoid overgrowth. Handle cell plates gently. Ensure cells are healthy before starting the experiment. |
| Low LDH release in positive controls (lysis buffer) | Incomplete cell lysis. | Ensure the lysis buffer is at the correct concentration and incubation time is sufficient for complete cell lysis. |
ATP-Based Assays (Cell Viability)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low luminescent signal | Low cell number or rapid ATP depletion after cell death. | Optimize cell seeding density. Perform the assay at an appropriate time point after treatment, as ATP levels can decrease quickly after cell death. |
| High background luminescence | Contamination of reagents with ATP. | Use ATP-free water and reagents. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound toxicity.
Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Reactive Oxygen Species (ROS)
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Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
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Probe Loading: After treatment, remove the medium and incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) in serum-free medium, according to the manufacturer's instructions.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. N6-Propargyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation) - Jena Bioscience [jenabioscience.com]
- 4. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [mdpi.com]
improving the signal-to-noise ratio in N-Propargyladenosine imaging
Technical Support Center: N-Propargyladenosine Imaging
Welcome to the technical support center for this compound (N6pA) imaging. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the signal-to-noise ratio (SNR) in experiments involving metabolic labeling of RNA with N6pA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during N6pA imaging workflows.
Question 1: Why is my background signal so high?
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The primary causes are typically non-specific binding of the fluorescent probe, cellular autofluorescence, or suboptimal click reaction conditions.
Troubleshooting Steps:
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Inadequate Blocking: Ensure you are using an appropriate blocking agent. For fixed and permeabilized cells, a buffer containing 3-5% Bovine Serum Albumin (BSA) is a common starting point.[1]
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Insufficient Washing: Washing steps are critical for removing unbound fluorescent probes.[2] Increase the number and duration of washes after the click chemistry reaction. Using a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) can also help reduce non-specific binding.[1]
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Excess Reagent Concentration: The concentration of your azide-fluorophore may be too high, leading to increased non-specific binding.[3][4] Perform a titration experiment to determine the optimal concentration that maximizes signal while minimizing background.
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Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence, particularly in the green spectrum.
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Control: Always include an "unlabeled" control (cells not treated with N6pA but subjected to the full click-and-imaging procedure) to assess the level of autofluorescence.
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Quenching: Consider using a commercial autofluorescence quenching agent after the click reaction.
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Fluorophore Choice: Switch to a fluorophore in the far-red spectrum (e.g., emitting >650 nm), as cellular autofluorescence is often lower in this range.
-
Question 2: Why is my fluorescent signal weak or completely absent?
A weak or non-existent signal suggests a problem with one of the core steps of the experiment: metabolic labeling, the click reaction, or the imaging process itself.
Troubleshooting Steps:
-
Inefficient Metabolic Labeling:
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N6pA Concentration/Duration: The uptake and incorporation of N6pA are dependent on its concentration and the incubation time. For HeLa cells, concentrations between 1 µM and 1 mM have been used for 12-hour incubations. You may need to optimize this for your specific cell line and experimental goals.
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Cell Health: Ensure cells are healthy and metabolically active during the labeling period. Cytotoxicity from the labeling reagent can impact incorporation.
-
-
Failed or Inefficient Click Reaction (CuAAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction but is sensitive to certain conditions.
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Reagent Quality: Always use a freshly prepared solution of the reducing agent (sodium ascorbate), as it oxidizes in solution and loses activity.
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Copper Catalyst: The reaction requires the copper catalyst to be in the Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Using a copper-chelating ligand like THPTA or TBTA is highly recommended, as it protects the Cu(I) catalyst from oxidation and reduces copper-mediated cell toxicity. A 5:1 ligand-to-copper ratio is a good starting point.
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Interfering Buffers: Avoid buffers containing components that can chelate copper, such as Tris. PBS or HEPES are generally safer choices. Also, ensure no other reducing agents like DTT are present.
-
-
Photobleaching: Fluorophores can be destroyed by overexposure to excitation light.
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Mounting Media: Use a high-quality anti-fade mounting medium to protect your sample.
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Imaging Practices: Minimize the sample's exposure to light. Locate the region of interest using low-intensity light before capturing the final high-quality image.
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Question 3: How can I optimize the components of my CuAAC click reaction for better signal?
Optimizing the concentrations of the click reaction components is crucial for achieving a high signal and low background. The table below provides typical concentration ranges that serve as a starting point for optimization.
| Component | Recommended Concentration Range | Key Considerations |
| Azide-Fluorophore | 1 µM - 50 µM | Titrate to find the lowest concentration that gives a strong signal. Higher concentrations can increase background. |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 1 mM | This is the source of the copper catalyst. |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | Crucial for protecting the Cu(I) catalyst and preventing cell damage. Maintain at least a 5:1 ratio of ligand to copper. |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 5 mM | Must be prepared fresh immediately before use to reduce Cu(II) to the active Cu(I) state. |
Table 1: Recommended concentration ranges for optimizing the CuAAC reaction in cell imaging.
Diagrams: Workflows and Pathways
Visualizing the experimental process and underlying biology can help in understanding and troubleshooting.
Caption: Experimental workflow for N6pA labeling and imaging.
Caption: Metabolic incorporation pathway of N6pA into RNA.
Caption: Troubleshooting flowchart for poor signal-to-noise ratio.
Experimental Protocols
Protocol: N6pA Metabolic Labeling and Click Chemistry Imaging in Cultured Cells
This protocol provides a general framework. Optimization of incubation times and reagent concentrations is highly recommended for each specific cell line and experimental setup.
Materials:
-
Cells cultured on glass coverslips
-
N6-Propargyladenosine (N6pA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 647 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
-
Nuclear Counterstain (optional, e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Metabolic Labeling:
-
To your standard cell culture medium, add N6pA to the desired final concentration (e.g., start with 200 µM).
-
Incubate the cells for the desired labeling period (e.g., 2-12 hours) under normal culture conditions.
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction (CuAAC):
-
Important: Prepare the Click Reaction Cocktail immediately before use by adding the components in the order listed to PBS. A recommended starting cocktail is:
-
5 µM Azide-Fluorophore
-
1 mM CuSO₄
-
5 mM THPTA (or other ligand)
-
10 mM Sodium Ascorbate (add last)
-
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells three to five times with PBS containing 0.1% Tween-20, for 5 minutes each wash, to remove unreacted reagents.
-
(Optional) If a nuclear counterstain is desired, incubate with DAPI solution according to the manufacturer's instructions.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the sample using a fluorescence microscope with the appropriate filters for your chosen fluorophore and counterstain. Minimize light exposure to prevent photobleaching.
-
References
Technical Support Center: N-Propargyladenosine-Based Single-Cell Sequencing
Welcome to the technical support center for N-Propargyladenosine-based single-cell sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound-based single-cell sequencing?
A1: this compound (pA) is a nucleoside analog of adenosine that contains a propargyl group. This analog is incorporated into newly transcribed RNA by RNA polymerases within living cells. The propargyl group acts as a bio-orthogonal handle, allowing for the specific chemical tagging of nascent RNA. In single-cell sequencing, this enables the distinction between newly synthesized and pre-existing RNA transcripts at the single-cell level. The tagged RNA is typically conjugated to a biotin or fluorescent molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for enrichment and subsequent library preparation for sequencing.
Q2: What are the main advantages of using this compound over other metabolic labels like 4-thiouridine (4sU)?
A2: While both pA and 4sU are effective for metabolic labeling of nascent RNA, pA offers the advantage of a highly specific and efficient click chemistry reaction for tagging. The alkyne handle of pA reacts specifically with an azide-containing reporter molecule. This can lead to lower background signal and potentially higher specificity in downstream applications compared to the chemical conversion methods used for 4sU, which can sometimes be less efficient or lead to RNA degradation.
Q3: What are the critical steps in a typical this compound-based single-cell sequencing workflow?
A3: The key steps include:
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Metabolic Labeling: Incubation of single cells with this compound to allow for its incorporation into nascent RNA.
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Single-Cell Isolation: Dissociation of tissues and isolation of individual cells into droplets or wells.
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Cell Lysis and RNA Accessibility: Releasing the cellular contents while preserving RNA integrity.
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Click Chemistry Reaction: Conjugation of an azide-biotin or other reporter molecule to the propargyl group on the labeled RNA.
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Enrichment of Labeled RNA (Optional): Pull-down of biotinylated RNA using streptavidin beads.
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Reverse Transcription and Library Preparation: Synthesis of cDNA from the labeled RNA and preparation of sequencing libraries.
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Sequencing and Data Analysis: High-throughput sequencing followed by bioinformatic analysis to identify and quantify nascent transcripts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based single-cell sequencing experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal from Labeled RNA | Inefficient this compound Labeling: - Suboptimal concentration of pA.- Insufficient incubation time.- Cell type-specific differences in uptake or metabolism.- Cytotoxicity of pA at high concentrations affecting transcription. | Optimize Labeling Conditions: - Perform a dose-response experiment to determine the optimal pA concentration (e.g., 50 µM to 200 µM) that maximizes labeling without significant cell death.[1]- Optimize the labeling time (e.g., 2 to 8 hours) based on the transcription rate of your cell type.- Assess cell viability after labeling using a trypan blue exclusion assay or similar method. |
| Inefficient Click Chemistry Reaction: - Oxidation of Cu(I) to inactive Cu(II).- Low concentration of reactants.- Presence of inhibitors in the cell lysate.- Degradation of RNA during the reaction. | Optimize Click Reaction: - Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[2]- Include a Cu(I)-stabilizing ligand such as THPTA.[3]- Ensure all reagents are at the optimal concentration.[4]- Perform the reaction at a controlled temperature (e.g., room temperature) to minimize RNA degradation.[2] | |
| Low cDNA Yield and Library Complexity | RNA Degradation: - Harsh cell lysis conditions.- RNase contamination.- High temperatures during click reaction or library preparation. | Improve RNA Preservation: - Use a gentle lysis buffer and keep samples on ice.- Work in an RNase-free environment and use RNase inhibitors.- Minimize incubation times at elevated temperatures. |
| Loss of Material During Clean-up Steps: - Inefficient bead-based purification.- Multiple purification steps leading to cumulative loss. | Minimize Sample Loss: - Reduce the number of purification steps where possible. Some protocols are designed to attach barcodes without prior purification of nascent RNA.- Ensure proper technique during bead-based clean-ups to avoid aspirating beads. | |
| High Background Signal (Non-specific Enrichment) | Non-specific Binding to Beads: - Inadequate blocking of streptavidin beads.- Suboptimal washing stringency. | Improve Enrichment Specificity: - Pre-block beads with yeast tRNA or BSA.- Optimize the number and stringency of wash steps after pull-down. |
| Contamination with Pre-existing RNA: - Incomplete removal of unlabeled RNA fragments. | Refine Enrichment Protocol: - Ensure complete digestion of genomic DNA with DNase I.- Optimize the enzymatic steps to favor the processing of labeled RNA. | |
| Data Analysis Challenges | Low Read Counts for Nascent Transcripts: - Inherent low abundance of nascent RNA compared to mature mRNA. | Adjust Sequencing Depth and Analysis: - Increase sequencing depth to improve the detection of nascent transcripts.- Use bioinformatic tools specifically designed for nascent RNA analysis. |
| Potential Biases in Gene Expression Quantification: - Bias introduced during PCR amplification of low-input material.- Sequence-specific biases from reverse transcriptase or ligases. | Implement Bioinformatic Corrections: - Use Unique Molecular Identifiers (UMIs) to correct for PCR duplicates.- Be aware of and potentially correct for known sequence biases of the enzymes used in library preparation. |
Experimental Protocols
Metabolic Labeling of Single Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of this compound (start with a titration from 50 µM to 200 µM). Pre-warm the medium to 37°C.
-
Labeling: Remove the existing medium from the cells and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2-8 hours) in a CO₂ incubator at 37°C. The optimal time will depend on the turnover rate of the transcripts of interest.
-
Cell Harvesting: After incubation, wash the cells twice with cold, sterile PBS to remove any unincorporated this compound.
-
Single-Cell Suspension: Dissociate the cells into a single-cell suspension using a gentle method appropriate for your cell type (e.g., trypsinization followed by quenching with media).
-
Cell Viability and Counting: Assess cell viability and count the cells to proceed with the desired number of cells for the single-cell capture.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Single-Cell Lysates
This protocol is adapted for a scenario where click chemistry is performed after cell lysis.
-
Single-Cell Lysis: Lyse the isolated single cells using a gentle lysis buffer containing RNase inhibitors.
-
Click Chemistry Reaction Mix: Prepare the click chemistry reaction mix. A typical mix per reaction may include:
-
Cell lysate containing pA-labeled RNA
-
Azide-biotin conjugate (e.g., 50 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 500 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 2.5 mM)
-
Sodium ascorbate (freshly prepared) (e.g., 5 mM)
-
RNase-free water to the final volume.
-
-
Reaction Incubation: Add the click chemistry reaction mix to the cell lysate and incubate at room temperature for 30-60 minutes, protected from light.
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Quenching and Clean-up: Stop the reaction by adding EDTA. Proceed with RNA purification or directly to reverse transcription, depending on the specific single-cell workflow.
Quantitative Data Summary
The following table provides a summary of typical parameters that should be optimized for this compound-based single-cell sequencing experiments. The optimal values are highly dependent on the cell type and experimental setup.
| Parameter | Typical Range | Considerations |
| This compound Concentration | 50 - 200 µM | Higher concentrations may increase labeling but can also be cytotoxic. A titration is recommended. |
| Labeling Time | 2 - 8 hours | Longer times increase the pool of labeled RNA but may obscure rapid transcriptional dynamics. |
| Cell Viability Post-Labeling | > 90% | Low viability can indicate cytotoxicity and will affect the quality of the single-cell data. |
| CuSO₄ Concentration (in Click Reaction) | 100 - 500 µM | Higher concentrations can increase reaction efficiency but may also promote RNA degradation. |
| Ligand to Copper Ratio (e.g., THPTA:CuSO₄) | 5:1 | The ligand protects RNA from copper-mediated damage and enhances the reaction rate. |
| Sequencing Reads per Cell | 50,000 - 200,000 | Higher depth is often required to capture the less abundant nascent transcripts. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based single-cell sequencing.
Troubleshooting Logic for Low Signal
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: N-Propargyladenosine (N6pA)-Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N-Propargyladenosine (N6pA)-labeled RNA. The information is tailored for scientists and professionals in drug development who are studying RNA synthesis, degradation, and dynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N6pA) and how is it incorporated into RNA?
This compound (N6pA) is a modified adenosine nucleoside that contains a propargyl group, which has a terminal alkyne. This alkyne group allows for a bioorthogonal chemical reaction known as "click chemistry." N6pA is readily taken up by cells and is incorporated into newly synthesized RNA by cellular RNA polymerases (I, II, and III) as well as by poly(A) polymerase.[1] This means it can be found in a wide variety of RNA transcripts, including mRNA, rRNA, and non-coding RNAs.
Q2: What are the main applications of labeling RNA with N6pA?
The primary applications of N6pA labeling are:
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Fluorescence Imaging: The alkyne group on the incorporated N6pA can be "clicked" to a fluorescently labeled azide, allowing for the visualization of nascent RNA within cells.[1]
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Affinity Enrichment: By clicking the N6pA-labeled RNA to an azide-biotin tag, newly synthesized RNA can be captured and purified using streptavidin beads. This is useful for studying nascent RNA populations.[1]
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Studying RNA Dynamics: Pulse-chase experiments using N6pA allow for the measurement of RNA synthesis and degradation rates.[2]
Q3: Is N6pA-labeled RNA more susceptible to degradation than unlabeled RNA?
Currently, there is no direct evidence to suggest that the incorporation of N6pA itself makes RNA inherently more susceptible to degradation by endogenous RNases. However, the downstream processing steps, particularly the copper-catalyzed click chemistry reaction, can introduce risks of RNA degradation if not performed under optimal conditions.[3] It is crucial to maintain an RNase-free environment throughout the entire workflow.
Q4: Can the click chemistry reaction damage my N6pA-labeled RNA?
Yes, the copper(I) catalyst used in the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction can cause RNA degradation. It is well-recognized that copper ions can mediate free radical reactions that lead to nucleic acid damage and strand breaks. To minimize this, it is highly recommended to use a copper-stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), or to use a "ligandless" protocol with acetonitrile as a co-solvent.
Q5: How can I confirm that my N6pA labeling has worked?
You can confirm successful labeling using a few methods:
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Fluorescence Microscopy: After performing a click reaction with a fluorescent azide, you should be able to visualize the newly synthesized RNA, often concentrated in the nucleolus and nucleus.
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Gel Electrophoresis: Clicking a fluorescent tag to your labeled RNA and running it on a gel will show a fluorescent signal for the labeled RNA.
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Affinity Pulldown and RT-qPCR: After biotinylating your labeled RNA and performing a pulldown, you can use reverse transcription quantitative PCR (RT-qPCR) to detect the presence of specific nascent transcripts.
Troubleshooting Guides
Below are common issues encountered during experiments with N6pA-labeled RNA, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no signal after fluorescence imaging or pulldown | 1. Inefficient N6pA incorporation: Insufficient labeling time, low N6pA concentration, or poor cell health. 2. RNA degradation: Contamination with RNases during cell lysis, RNA extraction, or the click reaction. 3. Inefficient click reaction: Inactive copper catalyst, degraded azide probe, or suboptimal reaction conditions. | 1. Optimize labeling conditions: Increase the incubation time with N6pA (e.g., 2-24 hours) or increase the N6pA concentration (typically in the range of 10-200 µM). Ensure cells are healthy and metabolically active. 2. Maintain a strict RNase-free environment: Use RNase-free reagents and consumables, wear gloves, and work in a designated clean area. Consider adding an RNase inhibitor to your lysis buffer. Proceed immediately to the click reaction after fixation and permeabilization to minimize degradation. 3. Prepare fresh reagents: Use freshly prepared copper sulfate and sodium ascorbate solutions for the click reaction. Ensure your azide probe is not expired and has been stored correctly. Optimize the click reaction conditions, including the use of a copper ligand. |
| Smeared or degraded RNA on a gel after click chemistry | 1. Copper-induced RNA degradation: The copper catalyst in the click reaction can cause RNA strand breaks. 2. RNase contamination: Introduction of RNases at any step can lead to degradation. | 1. Optimize click chemistry: Use a copper-stabilizing ligand (e.g., TBTA, THPTA) or an acetonitrile-based "ligandless" protocol to minimize RNA damage. Reduce the reaction time or the concentration of copper. 2. Improve RNase control: Review your RNA handling procedures to ensure a strictly RNase-free workflow. |
| High background in fluorescence imaging | 1. Non-specific binding of the fluorescent azide: The azide probe may be binding to other cellular components. 2. Incomplete washing: Residual fluorescent probe remaining after the click reaction. | 1. Increase washing steps: After the click reaction, perform additional and more stringent washes with a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20). 2. Use a high-quality azide probe: Ensure the probe is pure and from a reliable supplier. |
| Inconsistent results in pulse-chase experiments | 1. Variable N6pA incorporation: Differences in cell density or health between time points. 2. Incomplete chase: Residual N6pA remaining in the media after the pulse. 3. Sample-to-sample variation during processing: Inconsistent RNA extraction or pulldown efficiency. | 1. Standardize cell culture: Ensure consistent cell seeding density and that cells are in a similar metabolic state at the start of the experiment. 2. Thorough washing: After the pulse, wash the cells thoroughly with fresh, pre-warmed media to remove all traces of N6pA. 3. Use spike-in controls: For pulldown experiments, consider using a spike-in control of a known amount of biotinylated RNA to normalize for variations in pulldown efficiency. |
Experimental Protocols
Detailed Methodology for a Pulse-Chase Experiment to Measure RNA Degradation
This protocol outlines a typical workflow for a pulse-chase experiment using N6pA to determine the degradation rate of a specific RNA of interest.
1. Metabolic Labeling (Pulse):
-
Plate cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.
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Add this compound (N6pA) to the culture medium to a final concentration of 100 µM.
-
Incubate the cells for a "pulse" period (e.g., 2-4 hours) to allow for the incorporation of N6pA into newly synthesized RNA.
2. Chase:
-
After the pulse, remove the N6pA-containing medium.
-
Wash the cells twice with a generous volume of pre-warmed, fresh medium to remove any residual N6pA.
-
Add fresh medium containing a high concentration of unlabeled adenosine (e.g., 1 mM) to "chase" the labeled transcripts.
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Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
3. RNA Extraction:
-
At each time point, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
Ensure all reagents and equipment are RNase-free.
4. Click Chemistry Reaction (Biotinylation):
-
Prepare a click reaction master mix. For a 50 µL reaction, you can use:
-
5 µg of total RNA
-
5 µL of 10x Copper(II) Sulfate buffer
-
5 µL of 10x Biotin-Azide
-
5 µL of 10x THPTA (or other copper ligand)
-
Nuclease-free water to 45 µL
-
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Purify the biotinylated RNA using an RNA cleanup kit or ethanol precipitation.
5. Affinity Purification of Labeled RNA:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads and incubate with rotation to allow the biotinylated RNA to bind.
-
Wash the beads several times to remove unlabeled RNA.
-
Elute the captured N6pA-labeled RNA from the beads.
6. Quantification of RNA Decay:
-
Quantify the amount of your specific RNA of interest in the eluted fraction at each chase time point using RT-qPCR.
-
Calculate the RNA half-life by plotting the remaining amount of the labeled RNA at each time point and fitting the data to an exponential decay curve.
Visualizations
References
Technical Support Center: N-Propargyladenosine for RNA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Propargyladenosine (N6pA) to study RNA processing and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N6pA) and how does it work?
A1: this compound (N6pA) is a synthetic analog of adenosine that contains a propargyl group, which has a terminal alkyne. This alkyne group serves as a "handle" for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". N6pA is cell-permeable and is incorporated into newly synthesized RNA by all three major mammalian RNA polymerases (I, II, and III) as well as by poly(A) polymerase during the addition of the poly(A) tail.[1][2] This allows for the specific labeling of nascent RNA transcripts for visualization, enrichment, and downstream analysis.
Q2: What are the main applications of N6pA in RNA research?
A2: The primary applications of N6pA include:
-
Metabolic labeling and visualization of nascent RNA: Labeled RNA can be visualized in cells and tissues using fluorescence microscopy after a click reaction with a fluorescent azide.
-
Enrichment and purification of newly transcribed RNA: By using a biotin-azide in the click reaction, nascent RNA can be captured on streptavidin beads for subsequent analysis by RT-qPCR, RNA sequencing, or other methods.[1]
-
Studying poly(A) tail dynamics: Since N6pA is incorporated into the poly(A) tail by poly(A) polymerase, it can be used to study the synthesis and turnover of poly(A) tails.[1]
Q3: How does N6pA incorporation affect RNA stability?
A3: The incorporation of N6-alkyladenosines, including N6pA, into RNA duplexes generally leads to their destabilization. The extent of this destabilization can be influenced by the position of the modified adenosine within the RNA molecule. This suggests that the presence of N6pA could potentially alter the secondary structure and overall stability of the labeled RNA.
Q4: Does N6pA incorporation affect RNA processing events like splicing?
A4: While direct studies on the impact of N6pA on splicing are limited, research on the natural N6-methyladenosine (m6A) modification provides some insights. m6A deposition near splice junctions has been shown to promote faster splicing, whereas its presence in introns can be associated with slower processing and alternative splicing events.[3] Given the structural similarity, it is plausible that N6pA could also influence splicing efficiency and alternative splicing, although further research is needed to confirm this.
Q5: Can N6pA be incorporated into DNA?
A5: Studies have shown that N6pA is incorporated into RNA, but not DNA. As a control, researchers can treat their samples with RNase to ensure that the detected signal is indeed from RNA. A loss of signal after RNase treatment would confirm RNA-specific labeling.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal (Weak Labeling) | 1. Low transcriptional activity of cells: Cells are quiescent, senescent, or unhealthy. 2. Insufficient N6pA concentration or incubation time: The concentration of N6pA or the labeling time is not optimal for the cell type. 3. Inefficient click chemistry reaction: Reagents are degraded, or the reaction conditions are suboptimal. 4. Low abundance of target RNA: The specific RNA of interest is not highly transcribed. | 1. Ensure cells are healthy, actively dividing, and in a state of active transcription. Use a positive control cell line with known high transcriptional activity. 2. Optimize the N6pA concentration (typically in the range of 10 µM to 100 µM) and incubation time for your specific cell type and experimental goals. 3. Use fresh click chemistry reagents. Ensure the copper(I) catalyst is active. Optimize the concentrations of all reaction components. 4. Increase the amount of starting material (total RNA) for the click reaction and downstream analysis. |
| High Background Signal | 1. Non-specific binding of the fluorescent azide or biotin-azide: The detection reagent is binding to cellular components other than the alkyne-labeled RNA. 2. Autofluorescence of cells or sample holder: Intrinsic fluorescence from the cells or materials used can contribute to background. 3. Copper-induced fluorescence or cell damage: High concentrations of copper can be cytotoxic and may lead to non-specific signal. | 1. Increase the number and stringency of washing steps after the click chemistry reaction. Include a "no-click" control (without the copper catalyst) to assess non-specific binding of the azide. 2. Image a control sample of unlabeled cells to determine the level of autofluorescence. Use appropriate filters and background subtraction during image analysis. 3. Use a copper-chelating ligand like THPTA or TBTA to protect cells and reduce background. Optimize the copper concentration to the lowest effective level. |
| Cell Toxicity or Altered Physiology | 1. Cytotoxicity of N6pA: High concentrations or prolonged exposure to N6pA may be toxic to some cell types. 2. Toxicity of click chemistry reagents: The copper catalyst used in the click reaction can be toxic to cells, especially in live-cell imaging experiments. | 1. Perform a dose-response curve and a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of N6pA for your cell line. 2. For live-cell imaging, use copper-free click chemistry methods if possible. If using CuAAC, use the lowest possible copper concentration and a protective ligand. Minimize the duration of the click reaction. |
| Signal is not sensitive to RNase treatment | 1. N6pA is being incorporated into DNA: Although unlikely based on current literature, some nucleoside analogs can be incorporated into DNA in certain organisms. 2. Inefficient RNase treatment: The RNase enzyme is inactive or used at a suboptimal concentration. | 1. This would indicate a potential off-target effect in your specific experimental system. Consider using an alternative RNA labeling method. 2. Ensure the RNase is active and used at the recommended concentration and incubation conditions. Include a positive control for RNase activity. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Recommended Labeling Conditions for this compound (N6pA)
| Parameter | Recommended Range | Notes |
| Concentration | 10 µM - 1 mM | Optimal incorporation is often observed between 10 µM and 100 µM. |
| Incubation Time | 1 - 24 hours | The optimal time depends on the experimental goal (e.g., short pulses for nascent RNA capture, longer times for steady-state labeling). |
Table 2: Thermodynamic Impact of N6-Propargyladenosine on RNA Duplex Stability
| Modification Position | Change in Free Energy (ΔΔG°37 in kcal/mol) vs. Unmodified | Implication |
| Internal | Destabilizing | May alter local RNA structure. |
| Terminal (3'-dangling) | Minimal | Less impact on overall duplex stability compared to internal positions. |
Note: This data is generalized from studies on N6-alkyladenosines and provides an expected trend for N6pA. The exact values can vary depending on the sequence context.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (N6pA)
Materials:
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This compound (N6pA)
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Cell culture medium
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Cells of interest
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RNase-free water
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DMSO (if N6pA is not readily soluble in aqueous solution)
Procedure:
-
Prepare N6pA Stock Solution: Prepare a stock solution of N6pA in RNase-free water or DMSO at a concentration of 10-100 mM. Store at -20°C.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
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Labeling: a. Thaw the N6pA stock solution. b. Dilute the N6pA stock solution directly into the cell culture medium to the desired final concentration (e.g., 20 µM). c. Remove the old medium from the cells and replace it with the N6pA-containing medium. d. Incubate the cells for the desired labeling period (e.g., 2-12 hours) under standard cell culture conditions.
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Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS.
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RNA Isolation: Proceed with your standard protocol for total RNA extraction (e.g., using TRIzol or a column-based kit).
Protocol 2: Click Chemistry Reaction for Biotinylation of N6pA-labeled RNA
Materials:
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N6pA-labeled total RNA
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Biotin-Azide
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Copper(II) Sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Sodium Ascorbate (freshly prepared)
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RNase-free water
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RNA purification kit or reagents
Procedure:
-
Prepare Reagents:
-
Biotin-Azide stock solution (10 mM in DMSO).
-
CuSO₄ stock solution (50 mM in RNase-free water).
-
THPTA or TBTA stock solution (50 mM in RNase-free water or DMSO/t-butanol).
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Sodium Ascorbate stock solution (100 mM in RNase-free water, prepare fresh).
-
-
Set up the Click Reaction: In an RNase-free microcentrifuge tube, combine the following in order:
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N6pA-labeled RNA (1-10 µg) in RNase-free water.
-
Biotin-Azide (to a final concentration of 100-200 µM).
-
Pre-mixed CuSO₄ and THPTA/TBTA (1:2 molar ratio, to a final copper concentration of 1-2 mM).
-
-
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the click reaction.
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Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
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RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA purification kit, ethanol precipitation, or other suitable method to remove unreacted reagents.
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Downstream Application: The biotinylated RNA is now ready for enrichment on streptavidin beads.
Visualizations
Caption: Experimental workflow for N6pA-based nascent RNA capture.
Caption: Potential impacts of N6pA incorporation on RNA fate.
References
Validation & Comparative
A Head-to-Head Comparison: N-Propargyladenosine vs. 4-Thiouridine for Nascent RNA Metabolic Labeling
For researchers, scientists, and drug development professionals navigating the dynamic landscape of RNA biology, the ability to meticulously track newly synthesized transcripts is paramount. Metabolic labeling with nucleoside analogs has emerged as a cornerstone technique for dissecting the intricacies of RNA synthesis, processing, and decay. This guide provides a comprehensive, data-driven comparison of two prominent metabolic labeling reagents: N-Propargyladenosine (NPA) and 4-thiouridine (4sU).
This objective analysis delves into their respective mechanisms of action, experimental workflows, and performance metrics. By presenting quantitative data in a clear, tabular format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the optimal tool for their specific experimental needs.
At a Glance: Key Differences and Applications
This compound (identified in the literature as N6-propargyladenosine or N6pA) and 4-thiouridine (4sU) offer distinct advantages and operate through different chemical principles. N6pA, an alkyne-modified adenosine analog, is incorporated into nascent RNA and subsequently detected through a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for enrichment.
In contrast, 4sU is a photoreactive uridine analog where a thiol group replaces the oxygen at the C4 position.[3] This thio-group enables the specific biotinylation of the labeled RNA, facilitating its purification and downstream analysis.[3] While both methods are powerful, they differ in their downstream detection chemistry, potential for cellular perturbation, and suitability for specific applications.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for this compound and 4-thiouridine based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the cell type, experimental conditions, and downstream application.
| Parameter | This compound (N6pA) | 4-thiouridine (4sU) |
| Typical Working Concentration | 10 µM - 200 µM[1] | 10 µM - 500 µM |
| Typical Labeling Time | 30 minutes - 12 hours | 5 minutes - 24 hours |
| Incorporation Efficiency | Maximum incorporation observed between 10 µM and 100 µM. Efficiently incorporated by RNA Pol I, II, III, and poly(A) polymerase. | Approximately 35% of newly synthesized RNAs are labeled under certain conditions. Incorporation can be cell-type dependent. |
| Downstream Detection Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Thiol-specific biotinylation (e.g., with HPDP-biotin) |
| Biotinylation Efficiency | Not directly applicable. Detection relies on click chemistry efficiency. | Approximately 30% with HPDP-biotin. |
| Reported Cytotoxicity | No significant difference in cell viability observed at 1 mM. Halogenated derivatives of N6-benzyladenosine showed low cytotoxicity. | Can inhibit rRNA synthesis and cause nucleolar stress at concentrations >50 µM. May bias quantification with high concentrations or long labeling times. |
Signaling Pathways and Cellular Processes
Metabolic labeling with nucleoside analogs involves their uptake and processing through cellular salvage pathways before incorporation into newly transcribed RNA by RNA polymerases. The choice of analog can influence which cellular processes are interrogated.
This compound (N6pA) Incorporation and Detection
N6pA is taken up by cells and converted to its triphosphate form, N6pATP. It is then incorporated into nascent RNA by all three major RNA polymerases (I, II, and III) as well as by poly(A) polymerase during the polyadenylation of mRNA. This broad incorporation allows for the study of a wide range of RNA species. The alkyne handle introduced by N6pA enables a highly specific and efficient "click" reaction with an azide-containing reporter molecule (e.g., azide-biotin or a fluorescent azide) for downstream applications.
4-thiouridine (4sU) Incorporation and Detection
4sU is also taken up by cells and converted to 4sU-triphosphate (4sUTP), which is then incorporated into newly synthesized RNA in place of uridine by RNA polymerases. The key feature of 4sU is the thiol group, which allows for specific chemical modification. Following RNA extraction, the 4sU-labeled RNA is biotinylated, typically using a reagent like HPDP-biotin, which forms a disulfide bond with the thiol group. This biotin tag enables the selective enrichment of the nascent RNA using streptavidin-coated beads.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic labeling experiments. Below are representative protocols for both this compound and 4-thiouridine labeling.
This compound (N6pA) Metabolic Labeling and Click Chemistry
This protocol is a generalized procedure based on available literature and may require optimization for specific cell types and experimental goals.
1. Metabolic Labeling:
-
Plate cells to achieve 70-80% confluency at the time of labeling.
-
Prepare a stock solution of N6pA in DMSO.
-
Add N6pA to the cell culture medium at a final concentration of 10-200 µM.
-
Incubate the cells for the desired labeling period (e.g., 2-12 hours).
2. RNA Extraction:
-
After labeling, wash the cells with cold PBS.
-
Lyse the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
3. Click Chemistry Reaction (CuAAC):
-
Prepare a reaction mixture containing the alkyne-labeled RNA, an azide-functionalized reporter molecule (e.g., azide-biotin), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA to remove excess reagents, for example, by ethanol precipitation.
4. Downstream Analysis:
-
For biotin-labeled RNA, proceed with streptavidin-based enrichment.
-
For fluorescently labeled RNA, proceed with imaging or flow cytometry.
4-thiouridine (4sU) Metabolic Labeling and Biotinylation
This protocol is a well-established method for labeling and isolating nascent RNA.
1. Metabolic Labeling:
-
Plate cells to achieve 70-80% confluency.
-
Prepare a 50 mM stock solution of 4sU in sterile RNase-free water.
-
Add 4sU to the culture medium to a final concentration of 100-500 µM.
-
Incubate cells for the desired time (e.g., 30-60 minutes for short-lived transcripts).
2. Total RNA Extraction:
-
Quench the labeling by aspirating the medium and adding TRIzol reagent directly to the plate.
-
Extract total RNA according to the TRIzol protocol.
3. Thiol-specific Biotinylation:
-
Dissolve 60-100 µg of total RNA in labeling buffer.
-
Add EZ-Link Biotin-HPDP (1 mg/mL in DMF) to the RNA solution.
-
Incubate at room temperature with rotation for at least 1.5 hours in the dark.
-
Remove unbound biotin by chloroform extraction.
4. Separation of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads extensively to remove unlabeled RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT.
Choosing the Right Tool for the Job
The selection between this compound and 4-thiouridine depends on the specific research question and experimental constraints.
This compound is advantageous for:
-
Fluorescence-based applications: The ability to directly attach a fluorescent probe via click chemistry makes N6pA suitable for imaging nascent RNA localization and dynamics in situ.
-
Multiplexing: The bioorthogonal nature of the click reaction allows for potential multiplexing with other labeling strategies.
-
Studying polyadenylation: Its incorporation by poly(A) polymerase makes it a valuable tool for investigating poly(A) tail dynamics.
4-thiouridine is a well-established and robust method for:
-
Enrichment of nascent RNA for sequencing: The biotin-streptavidin purification is a highly effective method for isolating newly transcribed RNA for downstream applications like RNA-seq.
-
Determining RNA half-lives: Pulse-chase experiments with 4sU are a standard method for measuring RNA decay rates.
-
Studies where potential copper-induced RNA degradation is a concern: The biotinylation chemistry of 4sU avoids the use of copper catalysts, which can cause RNA degradation.
References
- 1. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Propargyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Propargyladenosine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of N-Propargyladenosine (p6A), a key tool in metabolic labeling. We present supporting experimental data, detailed protocols, and a comparison with alternative metabolic labels.
This compound (p6A) is a bioorthogonal adenosine analog that is readily incorporated into newly synthesized RNA.[1][2] Its propargyl group serves as a chemical handle for "click" chemistry, enabling the attachment of reporter molecules like biotin or fluorophores for enrichment and visualization of nascent RNA.[1][2] Mass spectrometry (MS) offers a powerful and direct method to confirm and quantify the incorporation of p6A into cellular RNA.
Comparative Analysis of Metabolic Labels
While p6A is a widely used tool, several alternatives exist for metabolic labeling of nucleic acids. This section compares p6A with another commonly used adenosine analog, N6-allyladenosine (a6A).
| Feature | This compound (p6A) | N6-Allyladenosine (a6A) |
| Chemical Handle | Terminal Alkyne | Allyl Group |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-ene reaction or Iodination-induced cyclization |
| Detection Method | Click chemistry with azide-functionalized reporters (e.g., biotin-azide, fluorescent azides) followed by mass spectrometry or fluorescence microscopy. | Iodination followed by reverse transcription can introduce mutations for sequencing-based detection (a6A-seq). Can also be detected by mass spectrometry.[3] |
| Incorporation Efficiency | Efficiently incorporated by RNA polymerases. | Demonstrates time-dependent incorporation into cellular RNA, reaching an a6A/A ratio of approximately 0.03% in total RNA after 16 hours of labeling. |
Experimental Workflow for p6A Validation by Mass Spectrometry
The following diagram outlines the key steps involved in the validation of p6A incorporation using a mass spectrometry-based approach.
Detailed Experimental Protocols
Metabolic Labeling of Cells with this compound (p6A)
-
Cell Culture : Culture cells of interest to the desired confluency in their appropriate growth medium. For example, HeLa cells can be grown in DMEM supplemented with 10% fetal bovine serum.
-
Labeling : Add this compound to the culture medium at a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.
-
Incubation : Incubate the cells for a desired period (e.g., 2 to 24 hours) to allow for the incorporation of p6A into newly synthesized RNA.
Extraction and Enrichment of p6A-labeled RNA
-
Cell Lysis and RNA Extraction : Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Click Chemistry Reaction :
-
Prepare a reaction mixture containing the extracted total RNA (1-10 µg), Biotin-Azide (e.g., 50 µM), a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Enrichment :
-
Purify the biotinylated RNA from the click chemistry reaction mixture using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated RNA and other contaminants.
-
Elute the enriched p6A-labeled RNA from the beads.
-
Mass Spectrometry Analysis
-
Enzymatic Digestion :
-
Digest the enriched RNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
LC-MS/MS Analysis :
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography : Separate the nucleosides on a C18 reverse-phase column using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry : Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for p6A. The exact m/z values will depend on the specific adducts formed. For adenosine, a common transition is m/z 268 -> 136. The transition for p6A will be shifted by the mass of the propargyl group.
-
-
Data Analysis and Quantification :
-
Identify the p6A peak in the chromatogram based on its retention time and specific MRM transition.
-
Quantify the amount of incorporated p6A by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Quantitative Data Summary
The following table summarizes quantitative data on the incorporation of the alternative metabolic label, N6-allyladenosine (a6A), into the total RNA of HeLa cells over time. This data provides a benchmark for the expected level of incorporation for adenosine analogs.
| Labeling Time | a6A/A Ratio in Total RNA (%) |
| 5 min | 0.003 |
| 2 h | 0.01 |
| 16 h | 0.03 |
Signaling Pathway and Logical Relationships
The incorporation of p6A into RNA is a fundamental cellular process. The following diagram illustrates the logical flow from the introduction of the analog to its detection.
Conclusion
The validation of this compound incorporation by mass spectrometry is a robust and reliable method for researchers studying nascent RNA. By following the detailed protocols and understanding the comparative performance with other analogs, scientists can confidently apply this powerful technique in their research. The combination of metabolic labeling, click chemistry, and sensitive mass spectrometric detection provides a versatile platform for exploring the dynamics of RNA synthesis and processing in various biological systems.
References
- 1. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a6A-seq: N6-allyladenosine-based cellular messenger RNA metabolic labelling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nascent RNA: N-Propargyladenosine vs. Bromouridine
A comprehensive guide for researchers on the differential performance of N-Propargyladenosine and Bromouridine in the capture of newly synthesized RNA, supported by experimental data and detailed protocols.
In the dynamic landscape of transcriptomics, the ability to isolate and analyze newly synthesized (nascent) RNA is paramount for unraveling the intricacies of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful technique for this purpose, allowing for the temporal dissection of RNA synthesis and decay. Among the various analogs, this compound (NPA) and 5-Bromouridine (BrU) represent two distinct and widely used approaches for nascent RNA capture. This guide provides an objective comparison of their performance, backed by experimental data, to aid researchers in selecting the optimal method for their specific needs.
NPA, a "clickable" adenosine analog, and its more commonly used uridine counterpart, 5-ethynyl uridine (EU), are incorporated into nascent RNA transcripts by cellular polymerases. The alkyne group in these molecules allows for their detection and capture through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". In contrast, BrU is a halogenated analog of uridine that is also incorporated into newly transcribed RNA. The bromine atom serves as a handle for immunoprecipitation using antibodies that specifically recognize bromodeoxyuridine (BrdU), which also cross-react with BrU.[1]
The choice between these two methods hinges on a variety of factors including labeling efficiency, potential cytotoxicity, specificity, and the nature of the downstream application. This guide will delve into these aspects to provide a clear comparison.
Performance Comparison: NPA/EU vs. BrU
To facilitate a direct comparison, the following table summarizes the key performance characteristics of NPA (represented by the well-documented analog EU) and BrU.
| Feature | This compound (NPA) / 5-Ethynyl Uridine (EU) | 5-Bromouridine (BrU) |
| Mechanism of Capture | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)[2] | Immunoprecipitation with anti-BrdU antibody[3] |
| Labeling Efficiency | High, due to the efficiency of the click reaction.[2] | Generally efficient, but can be cell-type dependent.[4] |
| Specificity for RNA | Generally high, with low incorporation into DNA in most mammalian cell lines. However, some studies have shown potential for DNA labeling in certain organisms. | High, with very low non-specific binding of unlabeled RNA. A study demonstrated that only a very small fraction (0.002) of non-BrU-labeled 18sRNA was immunoprecipitated. |
| Cytotoxicity | The copper catalyst used in the click reaction can be toxic to cells and may cause RNA degradation. However, EU itself has been shown to be non-toxic at working concentrations in several cell lines. | Considered to have low cytotoxicity with minimal effects on cell viability during short-term use. |
| Workflow Complexity | Multi-step process involving labeling, RNA isolation, click reaction, and capture. | Relatively straightforward involving labeling, RNA isolation, and immunoprecipitation. |
| Sensitivity | High, due to the robust and specific nature of the click reaction. | High, with the ability to detect nascent transcripts from as few as 500,000 nuclei. |
Experimental Workflows
The selection of a nascent RNA capture method is intrinsically linked to the experimental workflow. Below are diagrams illustrating the key steps involved in both NPA/EU and BrU-based approaches.
Caption: Workflow for nascent RNA capture using NPA or EU.
Caption: Workflow for nascent RNA capture using BrU.
Experimental Protocols
Detailed and robust protocols are critical for the successful implementation of these techniques. The following sections provide representative protocols for nascent RNA capture using NPA/EU and BrU.
This compound (NPA) / 5-Ethynyl Uridine (EU) Nascent RNA Capture Protocol
This protocol is adapted from the Thermo Fisher Scientific Click-iT® Nascent RNA Capture Kit manual and a protocol for EU-RNA-seq.
1. Cell Labeling: a. Culture cells to the desired confluency. b. Prepare a stock solution of NPA or EU in DMSO or water. c. Add the NPA/EU solution to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type. d. Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) to allow for incorporation of the analog into nascent RNA.
2. Total RNA Isolation: a. Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
3. Click Reaction: a. To 1-10 µg of total RNA, add the following components in order:
- Click-iT® reaction buffer
- Biotin azide
- CuSO₄ (copper(II) sulfate)
- Click-iT® reaction buffer additive b. Incubate the reaction at room temperature for 30 minutes.
4. Purification of Biotinylated RNA: a. Precipitate the RNA by adding ethanol and a salt solution. b. Resuspend the RNA pellet in RNase-free water.
5. Capture of Nascent RNA: a. Prepare streptavidin magnetic beads by washing them with RNA binding buffer. b. Add the biotinylated RNA to the prepared beads and incubate to allow binding. c. Wash the beads several times with wash buffers to remove non-biotinylated RNA.
6. Elution: a. Elute the captured nascent RNA from the beads using the provided elution buffer or by competitive displacement with free biotin.
7. Downstream Analysis: a. The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Bromouridine (BrU) Nascent RNA Capture Protocol
This protocol is based on a detailed method for bromouridine immunocapture nuclear run-on RT-qPCR.
1. Cell Labeling: a. Culture cells to the desired confluency. b. Add BrU to the culture medium to a final concentration of 2 mM. c. Incubate for the desired labeling period (e.g., 1 hour).
2. Nuclei Isolation (for Nuclear Run-On): a. Harvest cells and lyse the cell membrane using a non-ionic detergent (e.g., NP-40) to release the nuclei. b. Pellet the nuclei by centrifugation and wash to remove cytoplasmic components.
3. Nuclear Run-On (Optional, for enhanced labeling of nascent transcripts): a. Resuspend the isolated nuclei in a transcription buffer containing BrU-triphosphate (BrUTP) and other NTPs. b. Incubate at 30°C for 5-30 minutes to allow for the elongation of already initiated transcripts.
4. Total RNA Isolation: a. Isolate total RNA from the labeled cells or nuclei using a standard method.
5. Immunoprecipitation: a. Fragment the RNA to a desired size range (e.g., 100-500 nucleotides). b. Incubate the fragmented RNA with an anti-BrdU antibody for 1-2 hours at 4°C. c. Add Protein A/G magnetic beads and incubate for an additional hour to capture the antibody-RNA complexes.
6. Washing and Elution: a. Wash the beads extensively to remove non-specifically bound RNA. b. Elute the BrU-labeled RNA from the beads using a competitive elution buffer containing free BrU or by using a denaturing elution buffer.
7. Downstream Analysis: a. The enriched nascent RNA is ready for analysis by RT-qPCR, sequencing (Bru-seq), or other methods.
Concluding Remarks
Both this compound (and its uridine analog EU) and Bromouridine are powerful tools for the selective capture of nascent RNA. The choice between the two fundamentally depends on the specific experimental goals and constraints.
The click chemistry-based approach with NPA/EU offers high sensitivity and efficiency, making it an excellent choice for applications requiring robust capture and detection. However, researchers should be mindful of the potential for copper-induced cytotoxicity and RNA degradation.
On the other hand, the BrU immunoprecipitation method is a well-established and cost-effective technique with a reputation for low cytotoxicity. While generally efficient, the success of the immunoprecipitation can be antibody and cell-type dependent.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make an informed decision and obtain high-quality, reliable data on the dynamic world of the nascent transcriptome.
References
A Comparative Guide to N-Propargyladenosine (N6pA) Labeling Specificity in Diverse RNA Species
For researchers, scientists, and drug development professionals, understanding the nuances of nascent RNA labeling is critical for accurately interpreting transcriptional and post-transcriptional events. This guide provides a comprehensive comparison of N-Propargyladenosine (N6pA) labeling with other common metabolic labeling reagents, focusing on specificity across different RNA species. We present available experimental data, detailed protocols, and visual workflows to facilitate an informed choice of RNA labeling strategy.
Metabolic labeling of newly synthesized RNA is a powerful tool for studying the dynamics of gene expression. This compound (N6pA) has emerged as a versatile chemical reporter for this purpose. As a "clickable" analog of adenosine, N6pA is incorporated into nascent RNA transcripts by cellular machinery and can be subsequently tagged with biotin or a fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A key advantage of N6pA is its broad substrate compatibility with all three major eukaryotic RNA polymerases (Pol I, Pol II, and Pol III) as well as poly(A) polymerase. This allows for the labeling of a wide spectrum of RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), transfer RNA (tRNA), and other non-coding RNAs, in addition to the poly(A) tails of mRNAs.[1][2]
Comparative Analysis of RNA Labeling Reagents
To provide a clear comparison, the following table summarizes the key features of N6pA alongside two other widely used metabolic labeling reagents: 4-thiouridine (4sU) and 5-ethynyluridine (EU).
| Feature | This compound (N6pA) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Incorporating Enzyme(s) | RNA Pol I, II, III; poly(A) polymerase[1][2] | RNA Pol I, II, III | RNA Pol I, II, III |
| Labeled RNA Species | mRNA, rRNA, tRNA, snRNA, poly(A) tails[1] | Primarily mRNA, rRNA, tRNA | Primarily mRNA, rRNA, tRNA |
| Detection Method | Click Chemistry (CuAAC) | Thiol-specific biotinylation | Click Chemistry (CuAAC) |
| Specificity | Broad, labels most RNA types | Broad, but can introduce biases in RNA-seq | Broad, generally considered less biased than 4sU |
| Toxicity | Not extensively studied, but generally used without major reported toxicity | Can be cytotoxic with long exposure or high concentrations | Generally considered non-toxic at working concentrations |
| Applications | Nascent RNA capture, imaging, poly(A) tail dynamics | Nascent RNA capture, RNA turnover studies | Nascent RNA capture, imaging |
Specificity of N6pA Labeling Across RNA Species
The broad specificity of N6pA is a significant advantage for researchers interested in a global view of transcription. Evidence for its incorporation into various RNA types includes:
-
Ribosomal RNA (rRNA): Fluorescence microscopy of N6pA-labeled cells shows a strong signal in the nucleolus, the primary site of rRNA synthesis by RNA Polymerase I. This indicates efficient incorporation into the most abundant RNA species in the cell.
-
Messenger RNA (mRNA): The recovery of non-polyadenylated histone mRNAs, which are transcribed by RNA Polymerase II, confirms that N6pA labels protein-coding transcripts independently of their poly(A) tail status.
-
Transfer RNA (tRNA) and other small RNAs: As N6pA is a substrate for RNA Polymerase III, it is incorporated into tRNAs and other small non-coding RNAs.
-
Poly(A) tails: N6pA is also utilized by poly(A) polymerase, allowing for the specific labeling and study of poly(A) tail dynamics.
While N6pA is incorporated into a wide array of RNA species, quantitative data directly comparing the incorporation efficiency of N6pA triphosphate (N6pATP) versus natural ATP by the different RNA polymerases is limited. Such data would be invaluable for determining if there is a preferential incorporation into certain RNA types.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for metabolic RNA labeling using N6pA and its alternatives.
N6pA Metabolic RNA Labeling Protocol
This protocol is adapted from established methods for labeling nascent RNA in cultured mammalian cells.
Materials:
-
This compound (N6pA)
-
Cell culture medium and supplements
-
TRIzol reagent or other RNA extraction kit
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, THPTA ligand, sodium ascorbate)
-
Streptavidin magnetic beads
Procedure:
-
Cell Culture and Labeling: Culture mammalian cells to the desired confluency. Add N6pA to the culture medium at a final concentration of 100-200 µM. The optimal labeling time will vary depending on the experimental goals and should be determined empirically (typically ranging from 1 to 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using TRIzol reagent or a preferred RNA extraction method. Ensure all steps are performed under RNase-free conditions.
-
Click Reaction: In a 1.5 mL tube, combine the isolated total RNA (10-50 µg) with the click reaction cocktail containing biotin-azide, copper (II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). Incubate the reaction at room temperature for 30 minutes.
-
Purification of Labeled RNA: Purify the biotinylated RNA from the click reaction components using an appropriate RNA cleanup kit or ethanol precipitation.
-
Nascent RNA Capture: Resuspend the purified RNA in a binding buffer and add streptavidin-coated magnetic beads. Incubate at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing and Elution: Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. Elute the captured nascent RNA from the beads using an appropriate elution buffer or by treatment with RNase-free DNase I and proteinase K.
-
Downstream Analysis: The enriched nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Alternative Labeling Protocols: 4sU and EU
Protocols for 4sU and EU labeling are widely available and follow a similar workflow of metabolic labeling, RNA isolation, and subsequent detection. For 4sU, detection is typically achieved through biotinylation of the thiol group, while EU is detected via a click reaction, similar to N6pA.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language depict the N6pA labeling workflow and the enzymatic incorporation of N6pA into a growing RNA chain.
Conclusion
This compound is a valuable tool for metabolic RNA labeling due to its broad specificity across all major RNA species. This makes it particularly suitable for studies aiming to capture a comprehensive snapshot of the nascent transcriptome. While it offers advantages in terms of its wide applicability, researchers should be aware that this broad labeling might mask subtle, species-specific changes in transcription. In contrast, alternative methods like 4sU labeling, while also broad, may introduce specific biases that need to be accounted for in data analysis. The choice of labeling reagent should, therefore, be guided by the specific research question and the RNA species of primary interest. Further quantitative studies on the comparative incorporation efficiencies of N6pA will be crucial for a more refined understanding of its specificity and potential biases.
References
A Comparative Analysis of Adenosine Analogs for Metabolic Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling has emerged as an indispensable tool for elucidating the intricate dynamics of biological processes. By introducing bioorthogonally tagged analogs of natural building blocks into cellular pathways, researchers can track the synthesis, trafficking, and fate of biomolecules in living systems. Adenosine, a fundamental component of nucleic acids and a key signaling molecule, and its analogs have been instrumental in advancing our understanding of RNA and DNA metabolism. This guide provides a comprehensive comparison of commonly used adenosine analogs for metabolic labeling, focusing on their performance, experimental protocols, and underlying biochemical pathways.
Adenosine Analogs for RNA Metabolic Labeling
The metabolic labeling of newly synthesized RNA (nascent RNA) provides a powerful method to study gene expression dynamics. Several adenosine analogs have been developed for this purpose, each with distinct characteristics.
Key Performance Indicators
The choice of an adenosine analog for RNA labeling depends on several factors, including its incorporation efficiency, potential cytotoxicity, and the specific research question. The following table summarizes the key performance indicators of prominent alkyne- and azide-modified adenosine analogs.
| Analog | Modification | Typical Concentration | Labeling Efficiency | Cytotoxicity | Key Applications |
| 2-Ethynyladenosine (2-EA) | Alkyne | 10-300 µM[1] | Moderate to High | Low at optimal concentrations | Nascent RNA capture, poly(A) tail analysis[1] |
| N6-Propargyl-adenosine (N6pA) | Alkyne | 10-200 µM | Moderate | Low to moderate | Nascent RNA capture, poly(A) tail dynamics |
| 2'-Azido-2'-deoxyadenosine (2'-AzA) | Azide | 10 µM - 1 mM | High | Low | Nascent RNA imaging and sequencing |
| N6-Cyclopropane-adenosine (cpA) | Cyclopropane | Not specified | Efficient | Not specified | Bioorthogonal RNA labeling and imaging[1] |
Metabolic Activation and Incorporation Pathway
For an adenosine analog to be incorporated into nascent RNA, it must first be taken up by the cell and then phosphorylated to its triphosphate form by cellular kinases. This process is a critical determinant of labeling efficiency.
Experimental Workflow for Nascent RNA Capture
The general workflow for metabolic labeling and capture of nascent RNA involves incubating cells with the adenosine analog, followed by cell lysis, RNA extraction, bioorthogonal "click" chemistry to attach a handle (e.g., biotin), and subsequent affinity purification.
Adenosine Analogs for DNA Metabolic Labeling
Similar to RNA, DNA synthesis can be monitored by incorporating modified deoxynucleosides. 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA) is a prominent adenosine analog for this purpose, offering an alternative to the more commonly used thymidine analogs like EdU and BrdU.
Comparative Performance
EdA provides a valuable tool for labeling newly synthesized DNA, particularly in contexts where purine metabolism is of interest.
| Analog | Modification | Typical Concentration | Cytotoxicity | Key Advantages |
| 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA) | Alkyne | 10 nM - 10 µM[2] | Lower than EdU | Efficiently labels DNA with minimal cell cycle perturbation[2] |
| 5-ethynyl-2'-deoxyuridine (EdU) | Alkyne | 1-10 µM | Higher than EdA and BrdU | Rapid and sensitive detection |
| 5-bromo-2'-deoxyuridine (BrdU) | Halogen | 10-100 µM | Moderate | Long-standing gold standard, extensive literature |
Studies have shown that EdU can be more cytotoxic and genotoxic than BrdU, inducing chromosomal aberrations and sister chromatid exchanges, particularly at higher concentrations. EdA has been reported to exhibit lower toxicity compared to EdU, making it more suitable for long-term labeling studies.
Metabolic Pathway and Experimental Workflow
The metabolic activation of EdA follows a similar phosphorylation cascade as other deoxynucleosides to form the corresponding triphosphate, which is then incorporated into newly synthesized DNA by DNA polymerases.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 2-Ethynyladenosine (2-EA)
This protocol is adapted from established methods for nascent RNA capture.
Materials:
-
HELa cells (or other cell line of interest)
-
Complete culture medium
-
2-Ethynyladenosine (2-EA) stock solution (e.g., 100 mM in DMSO)
-
TRIzol reagent or equivalent for RNA extraction
-
Click-iT™ Nascent RNA Capture Kit (or individual click chemistry reagents)
Procedure:
-
Cell Culture: Plate HeLa cells to be 70-80% confluent at the time of labeling.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing 2-EA at a final concentration of 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical incubation time is 2-4 hours.
-
Cell Harvest and RNA Isolation: After incubation, wash the cells with ice-cold PBS and lyse them directly in the culture dish using TRIzol. Proceed with total RNA isolation according to the manufacturer's protocol.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide to the alkyne-modified RNA. This can be done using a kit like the Click-iT™ Nascent RNA Capture Kit, following the manufacturer's instructions.
-
RNA Capture: Purify the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Downstream Analysis: The captured RNA can be used for various downstream applications, such as qRT-PCR, microarray analysis, or next-generation sequencing.
Protocol 2: Metabolic Labeling of DNA with 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA)
This protocol provides a general guideline for labeling and detecting newly synthesized DNA using EdA.
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
EdA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
Procedure:
-
Metabolic Labeling: Add EdA to the cell culture medium to a final concentration of 1-10 µM. Incubate the cells for the desired pulse duration (e.g., 1-24 hours).
-
Fixation and Permeabilization: After labeling, wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.5% Triton X-100 for 10-15 minutes.
-
Click Reaction: Prepare the click reaction cocktail according to established protocols. Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells several times with PBS. If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the labeled DNA using fluorescence microscopy.
Conclusion
The selection of an adenosine analog for metabolic labeling is a critical decision that influences the outcome and interpretation of an experiment. For RNA analysis, alkyne-modified analogs like 2-EA and N6pA, as well as the azide-modified 2'-AzA, offer robust tools for capturing and analyzing nascent transcripts. For DNA labeling, EdA presents a less toxic alternative to commonly used thymidine analogs, enabling long-term studies of DNA replication and cell proliferation. By carefully considering the comparative performance data and optimizing the experimental protocols provided in this guide, researchers can effectively harness the power of these adenosine analogs to unravel the dynamic processes governing nucleic acid metabolism in health and disease.
References
Decoding Efficiency: A Comparative Guide to N-Propargyladenosine in Click Chemistry
In the landscape of bioconjugation and chemical biology, click chemistry stands out for its efficiency, selectivity, and biocompatibility. Central to many of these reactions is the choice of the alkyne-bearing molecule. This guide provides a comprehensive comparison of N-Propargyladenosine with alternative reagents, offering researchers, scientists, and drug development professionals a data-driven overview of its performance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
This compound is an adenosine analog that contains a terminal alkyne group, making it a valuable tool for introducing a "clickable" handle into biological systems.[1] Its structural similarity to the natural nucleoside allows for its incorporation into nucleic acids and other metabolic pathways, enabling the study of various cellular processes.
Performance in Click Chemistry: A Quantitative Comparison
For comparison, we will consider other commonly used bioorthogonal reporters: non-canonical amino acids L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), and the nucleoside analog 5-Ethynyluridine (5-EU).
| Reagent | Type | Functional Group | Typical Application | Reported Incorporation Efficiency/Performance |
| This compound | Nucleoside Analog | Alkyne | RNA metabolic labeling, proteomics | Efficiently incorporated into nascent mRNA transcripts.[2] |
| L-Azidohomoalanine (AHA) | Amino Acid Analog | Azide | Protein metabolic labeling | Incorporation is cell-type and condition dependent; can be less efficient than methionine.[3] |
| L-Homopropargylglycine (HPG) | Amino Acid Analog | Alkyne | Protein metabolic labeling | Achieved 70-80% incorporation rates in E. coli.[1][4] Generally considered to have lower incorporation efficiency than AHA in some systems. |
| 5-Ethynyluridine (5-EU) | Nucleoside Analog | Alkyne | RNA metabolic labeling | Widely used for transcriptomic analysis. |
| N6-Allyladenosine (a6A) | Nucleoside Analog | Alkene | RNA metabolic labeling | Lower metabolic incorporation than pyrimidine nucleosides like 4-thiouridine. |
Note: The choice of reagent can be influenced by the specific biological question, the cell type, and the required labeling density. For instance, while HPG can show high incorporation in bacterial systems, AHA is more commonly used in mammalian cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical CuAAC reaction for labeling cell lysates and a workflow for the enrichment of propargylated proteins for mass spectrometry analysis.
Protocol 1: Click Chemistry Labeling of Propargylated Proteins in Cell Lysate
This protocol outlines the steps for labeling proteins that have been metabolically tagged with an alkyne-containing amino acid like this compound (in principle, if incorporated into proteins) or more commonly, L-Homopropargylglycine.
Materials:
-
Cell lysate containing alkyne-labeled proteins (1-5 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide) in DMSO or water (2.5 mM stock)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.
-
Add 20 µL of the 2.5 mM azide-reporter stock solution and vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex to mix.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The proteins in the lysate are now click-labeled and ready for downstream analysis such as gel electrophoresis or enrichment.
Protocol 2: Enrichment of Biotin-Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of proteins that have been biotinylated via a click reaction.
Materials:
-
Click-labeled cell lysate from Protocol 1 (with azide-biotin)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, urea solution, sodium chloride solution)
-
Elution buffer (e.g., formic acid solution or buffer containing biotin)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Incubate the biotinylated lysate with streptavidin beads to capture the labeled proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Prepare the eluted proteins for mass spectrometry by reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical chemoproteomic workflow using metabolic labeling and click chemistry.
Caption: Metabolic incorporation and detection of this compound.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
N-Propargyladenosine: A Specific Tool for RNA Synthesis Analysis with Minimal DNA Cross-Reactivity
For researchers in drug development and the life sciences, the precise measurement of biomolecule synthesis is critical. N-Propargyladenosine (N6pA) has emerged as a valuable tool for the metabolic labeling of newly transcribed RNA. A key concern for any nucleoside analog used in RNA studies is its potential for cross-reactivity with DNA synthesis, which could confound experimental results. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
This compound is a modified adenosine analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases.[1] Its propargyl group allows for a "click" reaction with azide-functionalized tags for visualization or enrichment. Crucially, experimental evidence demonstrates that N6pA exhibits high specificity for RNA with minimal incorporation into DNA. In a key study, treatment of cells with hydroxyurea, an inhibitor of ribonucleotide reductase which blocks the conversion of ribonucleotides to deoxyribonucleotides, had no effect on N6pA incorporation. Conversely, treatment with the transcription inhibitor actinomycin D completely abolished the signal, indicating that N6pA is incorporated during transcription into RNA, but not into DNA during replication.[2]
Comparative Analysis of Nucleic Acid Labeling Reagents
To provide a clear comparison, the following table summarizes the key characteristics of this compound and other commonly used nucleoside analogs for labeling nucleic acid synthesis.
| Feature | This compound (N6pA) | 5-ethynyluridine (EU) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Primary Application | Metabolic labeling of nascent RNA | Metabolic labeling of nascent RNA | Metabolic labeling of newly synthesized DNA | Metabolic labeling of newly synthesized DNA |
| Principle of Detection | Click Chemistry | Click Chemistry | Click Chemistry | Antibody-based detection |
| Known Cross-Reactivity with DNA Synthesis | Minimal to none observed.[2] | Can be incorporated into DNA in some systems.[3] | Not applicable (designed for DNA) | Not applicable (designed for DNA) |
| Known Cross-Reactivity with RNA Synthesis | Not applicable (designed for RNA) | Not applicable (designed for RNA) | Minimal to none | Minimal to none |
| Advantages | High specificity for RNA, efficient incorporation.[2] | Widely used for RNA labeling. | Fast and simple detection, preserves sample integrity. | "Gold standard" with extensive validation. |
| Disadvantages | Newer compound with less extensive literature than EU. | Potential for DNA incorporation in some biological contexts. | Can induce a DNA damage response in long-term studies. | Requires harsh DNA denaturation for antibody access. |
Experimental Protocols
Assessing the Cross-Reactivity of Nucleoside Analogs with DNA Synthesis
This protocol provides a generalized method for determining if a given nucleoside analog is incorporated into DNA, based on the methodology used to validate this compound's specificity.
1. Cell Culture and Treatment:
-
Culture cells of interest to a desired confluency (e.g., 50-70%).
-
Prepare four treatment groups:
-
Vehicle Control: Treat with the vehicle (e.g., DMSO) used to dissolve the nucleoside analog.
-
Nucleoside Analog: Treat with the working concentration of the experimental nucleoside analog (e.g., 100 µM this compound).
-
Nucleoside Analog + Hydroxyurea: Pre-treat cells with an optimized concentration of hydroxyurea (e.g., 1-2 mM) for a sufficient time to inhibit ribonucleotide reductase (e.g., 1-2 hours) before adding the experimental nucleoside analog.
-
Nucleoside Analog + Actinomycin D: Pre-treat cells with an optimized concentration of actinomycin D (e.g., 1-5 µg/mL) to inhibit transcription (e.g., 30-60 minutes) before adding the experimental nucleoside analog.
-
-
Incubate cells with the nucleoside analog for a desired labeling period (e.g., 2-24 hours).
2. Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15 minutes at room temperature.
3. Click Chemistry Reaction (for alkyne-modified nucleosides):
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with a rinse buffer and then PBS.
4. Imaging and Analysis:
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity in the nucleus for each treatment group.
Expected Results:
-
Specific for RNA: The fluorescence signal will be present in the "Nucleoside Analog" group, absent or significantly reduced in the "Nucleoside Analog + Actinomycin D" group, and unaffected in the "Nucleoside Analog + Hydroxyurea" group. This is the expected result for this compound.
-
Incorporated into DNA: The fluorescence signal will be present in the "Nucleoside Analog" group and significantly reduced or absent in the "Nucleoside Analog + Hydroxyurea" group.
References
A Researcher's Guide to Fluorescent Dyes for N-Propargyladenosine Detection
For researchers, scientists, and drug development professionals navigating the landscape of RNA analysis, the detection of N-Propargyladenosine (N6pA) offers a powerful tool to study de novo mRNA poly(A) tail synthesis.[1] This guide provides an objective comparison of fluorescent dyes commonly used for N6pA detection, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.
The primary method for detecting N6pA incorporates the use of "click chemistry," a highly efficient and bioorthogonal reaction between the propargyl (alkyne) group of N6pA and an azide-functionalized fluorescent dye.[2][3][4] This guide will focus on a selection of popular fluorescent azide dyes, evaluating their performance based on key photophysical properties and providing a framework for their application in both in vitro and in vivo settings.
Comparative Analysis of Fluorescent Dyes
The choice of a fluorescent dye can significantly impact the sensitivity, resolution, and photostability of this compound detection experiments. Below is a summary of the key performance indicators for a range of commercially available azide-functionalized fluorescent dyes.
Data Presentation: Photophysical Properties of Azide-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability |
| FAM Azide (Isomer 6) | ~495 | ~520 | ≥ 75,000 | ~0.92 | Good |
| Alexa Fluor 488 Azide | 495 | 519 | ~73,000[5] | 0.92 | Excellent |
| Cy3 Azide | ~550 | ~570 | ~150,000 | ~0.15 | Good |
| Cy3B Azide | ~558 | ~572 | ~130,000 | ~0.67 | Very Good |
| Alexa Fluor 555 Azide | 555 | 565 | ~150,000 | 0.1 | Excellent |
| ROX Azide (Isomer 5) | ~570 | ~602 | ~82,000 | ~0.8 | Good |
| Alexa Fluor 594 Azide | 590 | 617 | ~92,000 | 0.66 | Excellent |
| Cy5 Azide | ~649 | ~670 | ~250,000 | ~0.27 | Good |
| Alexa Fluor 647 Azide | 650 | 668 | ~270,000 | 0.33 | Excellent |
Note: The exact photophysical properties can vary depending on the conjugation partner and the local environment. The data presented here is compiled from various sources and should be used as a guide for dye selection. Photostability is a qualitative assessment based on available literature.
Signaling Pathway and Experimental Workflow
To visualize the process of this compound detection, the following diagrams illustrate the key steps involved, from metabolic labeling to fluorescent detection.
Experimental Protocols
The following are generalized protocols for the detection of this compound-labeled RNA in cultured cells using either copper-catalyzed or strain-promoted click chemistry.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dishes for imaging). Allow cells to adhere and grow overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal, but a starting point of 100 µM to 1 mM for 2-24 hours is common.
-
Cell Harvesting and Fixation (for fixed-cell imaging):
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for fixed-cell imaging):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
Note: Copper can be toxic to cells, so this method is suitable for fixed samples.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 500 µL reaction, mix:
-
438 µL of PBS
-
5 µL of fluorescent azide stock solution (e.g., 10 mM in DMSO)
-
10 µL of a freshly prepared 50 mM copper(II) sulfate solution
-
20 µL of a freshly prepared 250 mM sodium ascorbate solution
-
2.5 µL of a 50 mM solution of a copper-chelating ligand such as THPTA (optional, but recommended to improve reaction efficiency and reduce RNA degradation).
-
-
Click Reaction:
-
Remove the PBS from the permeabilized cells.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Perform a final wash with PBS.
-
-
Imaging: Mount the coverslips with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Note: SPAAC is a copper-free click chemistry method, making it ideal for live-cell applications.
-
Metabolic Labeling: Follow Protocol 1 for metabolic labeling.
-
Washing: After the labeling period, wash the cells three times with pre-warmed, serum-free culture medium to remove unincorporated this compound.
-
SPAAC Reaction:
-
Prepare the SPAAC reaction solution by diluting a stock solution of a cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) in pre-warmed, serum-free culture medium to a final concentration of 5-20 µM.
-
Add the SPAAC reaction solution to the live cells and incubate for 30-60 minutes at 37°C in a humidified incubator, protected from light.
-
-
Washing:
-
Gently remove the SPAAC reaction solution and wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium).
-
-
Imaging: Proceed with live-cell fluorescence microscopy.
Conclusion
The selection of a fluorescent dye for this compound detection is a critical step that influences the quality and reliability of experimental results. For applications requiring high sensitivity and photostability, Alexa Fluor dyes are an excellent choice. For multicolor experiments, the wide range of available Cy dyes and other fluorophores provides ample flexibility. When conducting live-cell imaging, the use of SPAAC with cyclooctyne-functionalized dyes is essential to avoid copper-induced cytotoxicity. By carefully considering the photophysical properties of the available dyes and optimizing the experimental protocol, researchers can effectively utilize this compound to gain valuable insights into RNA biology.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Propargyladenosine: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is crucial to handle N-Propargyladenosine with appropriate personal protective equipment (PPE). The toxicological properties of this material have not been thoroughly investigated[1]. Therefore, caution is advised.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water[1].
Step-by-Step Disposal Procedure
The following procedure outlines a general approach for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources or incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, which may include incineration or other approved methods.
-
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited, the following table summarizes some of its known chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₅O₄ | [2] |
| Molecular Weight | 305.29 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥ 95% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C |
Experimental Protocols Cited
The search results did not contain specific experimental protocols for the disposal of this compound. The provided disposal procedure is based on general best practices for chemical waste management.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and requirements of your institution and consult with your certified Environmental Health and Safety officer for detailed instructions.
References
Essential Safety and Operational Guide for Handling N-Propargyladenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of N-Propargyladenosine (N6pA). The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal, thereby fostering a secure and productive research environment.
I. Personal Protective Equipment (PPE) and Essential Safety Measures
While specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle this compound with a high degree of caution. The following personal protective equipment and safety measures are mandatory to minimize exposure and ensure user safety.
A. Recommended Personal Protective Equipment
A comprehensive risk assessment should always be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken.[1] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times to protect from splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible, chemical-resistant gloves. Given the lack of specific data for N6pA, nitrile gloves are a common starting point, but compatibility should be verified. It is recommended to wear two pairs of gloves when handling the compound.[3] Gloves should be changed regularly and immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin. |
| Respiratory Protection | Fume Hood or Approved Respirator | All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. |
B. General Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the compound. Avoid prolonged or repeated exposure. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area at -20°C. Short-term exposure to ambient temperature for up to one week is possible.
II. Experimental Protocol: Metabolic Labeling of RNA with this compound
This compound is a cell-permeable nucleoside analog used to label newly transcribed RNA in living cells. It is incorporated into nascent RNA transcripts by RNA polymerases. The propargyl group then allows for the detection and visualization of the labeled RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
A. Materials
-
This compound (N6pA)
-
Cell culture medium and supplements
-
Mammalian cells (e.g., HeLa)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
B. Step-by-Step Procedure
-
Cell Culture and Labeling:
-
Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of N6pA in a suitable solvent (e.g., DMSO).
-
Dilute the N6pA stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the old medium from the cells and replace it with the N6pA-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by adding the fixative and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate, fluorescent azide, and reducing agent in the reaction buffer.
-
Add the click reaction cocktail to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
If desired, counterstain the cell nuclei with a suitable stain (e.g., DAPI).
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and nuclear stain.
-
Caption: Experimental workflow for metabolic labeling and detection of RNA using this compound.
III. Mechanism of Action: RNA Labeling
This compound acts as a chemical reporter by being incorporated into newly synthesized RNA. Its structure is similar to adenosine, allowing it to be recognized and used as a substrate by cellular RNA polymerases. The key feature of N6pA is the propargyl group, which contains a terminal alkyne. This alkyne group is biologically inert within the cell but can undergo a highly specific and efficient reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst. This "click chemistry" reaction forms a stable triazole linkage, effectively tagging the RNA with the molecule of interest, such as a fluorescent dye for imaging or biotin for affinity purification.
Caption: Mechanism of this compound incorporation into RNA and subsequent detection.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
A. Unused this compound
-
Solid Waste: Unused or expired solid this compound should be treated as chemical waste. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. The container should be compatible with the solvent used. This liquid waste should then be disposed of through your institution's hazardous waste management program.
B. Contaminated Materials
-
PPE and Labware: Disposable items such as gloves, pipette tips, and tubes that have come into contact with this compound should be collected in a clearly labeled hazardous waste bag. Do not dispose of these items in regular trash.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbent material into a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup.
C. General Disposal Guidelines
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
-
Never dispose of this compound or its solutions down the drain.
-
Ensure all waste containers are clearly and accurately labeled with their contents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
